molecular formula C6H13NO2 B15556486 D-Leucine-D10

D-Leucine-D10

Cat. No.: B15556486
M. Wt: 141.23 g/mol
InChI Key: ROHFNLRQFUQHCH-AWDMERPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine-D10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 141.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

141.23 g/mol

IUPAC Name

(2R)-2,3,3,4,5,5,5-heptadeuterio-4-(deuteriomethyl)-2-(dideuterioamino)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D,2D3,3D2,4D,5D/hD2/t4?,5-

InChI Key

ROHFNLRQFUQHCH-AWDMERPQSA-N

Origin of Product

United States

Foundational & Exploratory

A Researcher's In-depth Guide to Stable Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable tool in the field of proteomics, enabling precise and accurate quantification of proteins and their post-translational modifications. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and applications of the most prominent stable isotope labeling techniques. Designed for researchers, scientists, and drug development professionals, this document offers detailed methodologies and data presentation to facilitate the integration of these powerful techniques into research and development pipelines.

Core Concepts of Stable Isotope Labeling in Proteomics

Stable isotope labeling in proteomics involves the incorporation of non-radioactive, heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or D) into proteins or peptides.[1] This incorporation creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of proteins from different samples.[2][3] The key advantage of this approach is that chemically identical "light" and "heavy" labeled peptides co-elute during liquid chromatography and are analyzed simultaneously in the mass spectrometer, minimizing experimental variability and enhancing quantitative accuracy.[4][5]

The primary applications of stable isotope labeling in proteomics include:

  • Quantitative analysis of protein expression: Comparing protein abundance between different cellular states, tissues, or in response to drug treatment.

  • Studying protein turnover: Measuring the rates of protein synthesis and degradation.

  • Investigating protein-protein interactions: Distinguishing specific interaction partners from non-specific background binders.

  • Mapping post-translational modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and other modifications.

  • Biomarker discovery: Identifying proteins that are differentially expressed in disease states.

  • Drug development: Assessing the mechanism of action of drugs and identifying off-target effects.

There are three main strategies for introducing stable isotopes into proteins: metabolic labeling, chemical labeling, and enzymatic labeling.

Quantitative Data Summary of Key Labeling Techniques

For a clear comparison of the most widely used stable isotope labeling techniques, the following table summarizes their key quantitative features.

FeatureSILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Multiplexing Capacity Up to 3-plex (or 5-plex with special amino acids)4-plex, 8-plex6-plex, 10-plex, 11-plex, 16-plex, 18-plex
Quantification Level MS1MS2 (Reporter Ions)MS2 (Reporter Ions)
Sample Types Proliferating cells in cultureVirtually any protein sampleVirtually any protein sample
Accuracy HighGood, but can be affected by ratio compressionGood, but can be affected by ratio compression
Precision HighGoodGood
Cost Reagents are relatively inexpensive, but cell culture can be costly.Reagents are expensive.Reagents are expensive.

Detailed Experimental Protocols

This section provides detailed methodologies for the three key stable isotope labeling techniques: SILAC, iTRAQ, and TMT.

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a metabolic labeling approach where cells are grown in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (typically arginine and lysine). Over several cell divisions, the heavy amino acids are incorporated into the entire proteome of the "heavy" cell population.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment light_culture Grow cells in 'Light' medium (e.g., normal Arg & Lys) control Control Condition light_culture->control heavy_culture Grow cells in 'Heavy' medium (e.g., 13C6-Arg & 13C6-Lys) treatment Treatment Condition heavy_culture->treatment mix_cells Combine 'Light' and 'Heavy' cell populations (1:1 ratio) control->mix_cells treatment->mix_cells lysis Cell Lysis & Protein Extraction mix_cells->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Quantification at MS1 level) lcms->data_analysis iTRAQ_Workflow cluster_samples Sample Preparation cluster_digestion Protein Digestion cluster_labeling iTRAQ Labeling sample1 Sample 1 digest1 Digest sample1->digest1 sample2 Sample 2 digest2 Digest sample2->digest2 sample3 Sample 3 digest3 Digest sample3->digest3 sample4 Sample 4 digest4 Digest sample4->digest4 label1 Label with iTRAQ 114 digest1->label1 label2 Label with iTRAQ 115 digest2->label2 label3 Label with iTRAQ 116 digest3->label3 label4 Label with iTRAQ 117 digest4->label4 mix_peptides Combine Labeled Peptides label1->mix_peptides label2->mix_peptides label3->mix_peptides label4->mix_peptides fractionation Peptide Fractionation (Optional) mix_peptides->fractionation lcms LC-MS/MS Analysis fractionation->lcms data_analysis Data Analysis (Quantification at MS2 level) lcms->data_analysis TMT_Workflow cluster_samples Sample Preparation & Digestion cluster_labeling TMT Labeling sample1 Sample 1 Digest label1 Label with TMT Tag 1 sample1->label1 sample_n Sample 'n' Digest label_n Label with TMT Tag 'n' sample_n->label_n mix_peptides Combine Labeled Peptides label1->mix_peptides label_n->mix_peptides fractionation Peptide Fractionation mix_peptides->fractionation lcms LC-MS/MS Analysis fractionation->lcms data_analysis Data Analysis (Quantification at MS2 level) lcms->data_analysis EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

References

Understanding Kinetic Isotope Effects with D-Leucine-D10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on the application of D-Leucine-D10 in research and drug development. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), the physicochemical properties of D-Leucine are subtly altered, leading to significant changes in reaction kinetics. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, improving drug metabolism, and tracing metabolic pathways.

The Core Principle: The Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts.[1] This difference in reaction rate arises from the difference in the zero-point vibrational energy of the chemical bonds.[2] A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1][3]

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD).

KIE = kH / kD

A "normal" primary KIE, where the C-H bond is broken in the rate-determining step, typically has a value between 1 and 8 for deuterium substitution. Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, are generally much smaller.

Applications of this compound in Drug Development and Research

The strategic incorporation of deuterium into drug candidates, a process known as "deuterium-fortification," can significantly improve their pharmacokinetic profiles. By slowing down the metabolic breakdown of a drug, which often involves the enzymatic cleavage of C-H bonds, deuteration can lead to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Reduced dosage frequency: Patients may need to take the drug less often.

  • Improved safety profile: A slower metabolism can lead to lower concentrations of potentially toxic metabolites.

This compound, a deuterated version of the D-isomer of the essential amino acid leucine, serves as a valuable tool in several research applications:

  • Tracer in Metabolic Studies: this compound can be used to trace the metabolic fate of D-leucine in biological systems.

  • Internal Standard: It is employed as an internal standard for the accurate quantification of D-leucine in complex biological samples using techniques like mass spectrometry.

  • Probing Enzyme Mechanisms: The KIE observed with this compound can provide insights into the transition state and rate-limiting steps of enzymatic reactions involving D-leucine.

Recent research has highlighted the potential therapeutic effects of D-leucine itself, particularly its potent anti-seizure activity, which has been shown to be more effective than its L-isomer. This makes the study of this compound even more relevant for understanding its mechanism of action and optimizing its therapeutic potential.

Quantitative Data on Kinetic Isotope Effects

While specific experimental data for the kinetic isotope effect of this compound is not extensively published, we can present a representative table based on typical KIE values observed for the enzymatic oxidation of amino acids. The following table illustrates the expected impact of deuteration on the reaction rate of a hypothetical D-amino acid oxidase acting on D-Leucine.

SubstrateRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)
D-Leucine1.5 x 10⁻³-
This compound2.5 x 10⁻⁴6.0

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Measuring the Kinetic Isotope Effect

The determination of the KIE for this compound can be achieved through various analytical techniques, with mass spectrometry and NMR spectroscopy being the most common.

Protocol 1: KIE Measurement using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a competitive experiment to determine the KIE for the enzymatic conversion of D-Leucine.

1. Materials:

  • D-Leucine
  • This compound
  • Enzyme of interest (e.g., D-amino acid oxidase)
  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Quenching solution (e.g., 10% trichloroacetic acid)
  • LC-MS system with an appropriate column (e.g., C18)

2. Experimental Procedure:

  • Prepare a stock solution containing a known ratio of D-Leucine and this compound (e.g., 1:1 molar ratio).
  • Initiate the enzymatic reaction by adding the enzyme to the substrate mixture at a controlled temperature.
  • Monitor the reaction progress by taking aliquots at different time points.
  • Quench the reaction in the aliquots by adding the quenching solution.
  • Analyze the samples using LC-MS to separate the remaining substrate from the product.
  • Determine the isotopic ratio of the unreacted substrate at each time point.

3. Data Analysis: The KIE can be calculated using the following equation:

Protocol 2: KIE Measurement using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of quantitative ²H NMR to determine the KIE.

1. Materials:

  • D-Leucine
  • This compound
  • Internal standard for NMR (e.g., a deuterated solvent with a known concentration)
  • NMR spectrometer

2. Experimental Procedure:

  • Prepare a reaction mixture with a known concentration of D-Leucine and a small enrichment of this compound (e.g., 1-5%).
  • Initiate the reaction and run it to a specific fractional conversion (e.g., 50-70%).
  • Isolate the unreacted starting material from the reaction mixture.
  • Acquire a quantitative ²H NMR spectrum of the purified starting material with the internal standard.

3. Data Analysis: The KIE is calculated by comparing the initial and final ratios of the deuterated and non-deuterated substrate, as determined by the integration of the respective signals in the NMR spectrum.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Leucine

Leucine metabolism begins with its transport into the cell, followed by a transamination reaction to form α-ketoisocaproate (α-KIC). α-KIC can then be further metabolized, eventually entering the citric acid cycle for energy production.

Leucine_Metabolism D_Leucine D-Leucine Cell_Membrane Cell Membrane D_Leucine->Cell_Membrane Intracellular_Leucine Intracellular D-Leucine Cell_Membrane->Intracellular_Leucine Transport BCAT Branched-Chain Amino Acid Transferase (BCAT) Intracellular_Leucine->BCAT alpha_KIC α-Ketoisocaproate (α-KIC) Metabolites Further Metabolites alpha_KIC->Metabolites BCAT->alpha_KIC Transamination Citric_Acid_Cycle Citric Acid Cycle Metabolites->Citric_Acid_Cycle

Caption: Metabolic pathway of D-Leucine.

Leucine-Induced mTOR Signaling Pathway

Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a crucial role in regulating protein synthesis, cell growth, and proliferation.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits (when active) Cell_Growth Cell Growth KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Start Start Prepare_Substrates Prepare D-Leucine and This compound Mixture Start->Prepare_Substrates Initiate_Reaction Initiate Enzymatic Reaction Prepare_Substrates->Initiate_Reaction Take_Aliquots Take Aliquots at Different Time Points Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction LCMS_Analysis LC-MS or NMR Analysis Quench_Reaction->LCMS_Analysis Determine_Ratio Determine Isotopic Ratio of Unreacted Substrate LCMS_Analysis->Determine_Ratio Calculate_KIE Calculate KIE Determine_Ratio->Calculate_KIE End End Calculate_KIE->End

References

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, non-radioactive isotope deuterium (B1214612), are powerful tools in modern research and pharmaceutical development. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, a phenomenon known as the "kinetic isotope effect" (KIE).[1][2] This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][2] This increased metabolic stability can lead to numerous advantages in drug development, including a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[1][3][4]

However, the unique properties of these isotopically labeled compounds necessitate specialized handling and storage protocols to maintain their chemical and isotopic integrity. This in-depth technical guide provides a comprehensive overview of the core principles for the safe handling, storage, and disposal of deuterated compounds, along with experimental protocols and a summary of their key physical and toxicological properties.

Core Principles of Safety and Handling

While deuterium itself is non-toxic and non-radioactive, the overall safety profile of a deuterated compound is largely determined by the parent molecule.[2][5] Therefore, all standard safety precautions for handling the non-deuterated analogue should be strictly followed. The primary additional considerations for deuterated compounds revolve around preserving their isotopic purity.

Key Handling Considerations:

  • Hygroscopicity and Isotopic Exchange: Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere.[1][6] This can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from water, thereby compromising the isotopic purity of the compound.[6] To mitigate this, it is crucial to:

    • Handle deuterated compounds in a dry, inert atmosphere, such as under nitrogen or argon gas, or within a glove box.[1][5][7]

    • Use dry glassware and equipment.[6][8]

    • Allow containers to equilibrate to room temperature before opening to prevent condensation.[6][9]

  • Solvent Selection: The choice of solvent is critical to prevent H-D exchange. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended for reconstitution and dilution.[9] Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For volatile or powdered compounds, handling within a chemical fume hood is recommended to minimize inhalation exposure.[5][10]

Storage and Stability

Proper storage is paramount to maintaining the long-term integrity of deuterated compounds.

General Storage Guidelines:

  • Temperature: To minimize degradation, storage at reduced temperatures is generally recommended.[1] For many solid or lyophilized compounds, storage at -20°C or below is ideal.[9] Solutions are typically stored at 2-8°C or -20°C.[9] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[6][9]

  • Light Sensitivity: Some deuterated compounds are sensitive to light and can undergo photolytic degradation.[6][7] These should be stored in amber vials or in the dark.[6]

  • Atmosphere: To prevent isotopic dilution from atmospheric moisture, store compounds in tightly sealed containers.[6] For highly sensitive materials, storage under an inert gas like nitrogen or argon is recommended.[1][11] Single-use ampoules are also an excellent option for minimizing contamination.[6][7]

Physical and Toxicological Properties

The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physical and chemical properties of a compound.

Table 1: Comparison of Physical Properties of Hydrogen and Deuterium

PropertyHydrogen (H)Deuterium (D)
Atomic Mass (u)1.0082.014
Natural Abundance~99.985%~0.015%

Source:[12][13]

Table 2: Selected Physical Properties of Water (H₂O) and Heavy Water (D₂O)

PropertyWater (H₂O)Heavy Water (D₂O)
Molar Mass ( g/mol )18.01520.028
Melting Point (°C)0.03.82
Boiling Point (°C)100.0101.4
Density at 20°C (g/mL)0.9981.105
Viscosity at 20°C (mPa·s)1.0021.25

Source:[13][14][15]

Toxicology:

Deuterium is a naturally occurring stable isotope and is not radioactive.[2] The human body is constantly exposed to low levels of deuterium through food and water without any harmful effects.[2] The primary toxicological consideration arises from the kinetic isotope effect, which can alter the metabolism of a drug.[3][16] This is often leveraged in drug design to reduce the formation of toxic metabolites and improve the overall safety profile of a drug.[2][3][17]

High concentrations of heavy water (D₂O) can be toxic to eukaryotic cells, primarily by disrupting mitotic spindle formation during cell division.[18] However, the levels required to produce toxic effects are far greater than those encountered in typical research applications.[19] For instance, toxicity in humans is generally considered to occur only when at least 15% of total body water is replaced with D₂O.[19]

Experimental Protocols

Protocol 1: General Procedure for Reconstituting a Solid Deuterated Compound

  • Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid upon opening.[6]

  • Inert Atmosphere: If the compound is particularly sensitive to moisture, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[6]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[9]

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, methanol) to the vial to achieve the desired concentration.[9]

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.[9]

  • Storage: Store the resulting solution in a tightly sealed vial at the recommended temperature and protected from light.[9]

Protocol 2: Assessing Hygroscopicity of a Deuterated Compound

  • Sample Preparation: Accurately weigh a 5-10 mg sample of the deuterated compound into a pre-weighed container.[1]

  • Controlled Humidity Exposure: Place the open container into a humidity chamber with a controlled relative humidity (e.g., 75% RH, which can be achieved using a saturated sodium chloride solution).[1]

  • Weight Monitoring: Periodically remove the sample and re-weigh it at defined time intervals.

  • Data Analysis: Plot the percentage weight gain against time to determine the rate and extent of moisture absorption.

Disposal of Deuterated Compounds

Since deuterium is a stable, non-radioactive isotope, deuterated compounds that are not otherwise classified as hazardous can typically be disposed of as standard chemical waste, in accordance with local, state, and federal regulations.[20][21] If the parent molecule is hazardous, the deuterated compound must be treated as hazardous waste and disposed of accordingly.[5] It is important to note that heavy water is a valuable material and some suppliers may offer a return program for depleted heavy water.[22]

Visualizing Workflows and Logical Relationships

To further clarify the handling and decision-making processes involved with deuterated compounds, the following diagrams have been generated using Graphviz.

G General Workflow for Handling Deuterated Compounds cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal procure Procure Compound (Check CoA for storage) receive Receive & Verify (Check for damage) procure->receive store Store Appropriately (-20°C or below, dark, sealed) receive->store equilibrate Equilibrate to Room Temp store->equilibrate inert_atm Handle in Inert Atmosphere (Glovebox or N2/Ar) equilibrate->inert_atm reconstitute Reconstitute with Aprotic Solvent inert_atm->reconstitute experiment Perform Experiment reconstitute->experiment assess_hazard Assess Hazard of Parent Compound experiment->assess_hazard hazardous_waste Dispose as Hazardous Waste assess_hazard->hazardous_waste Hazardous non_haz_waste Dispose as Non-Hazardous Chemical Waste assess_hazard->non_haz_waste Non-Hazardous

Caption: General workflow for handling deuterated compounds.

PPE_Decision_Tree PPE Selection for Handling Deuterated Compounds start Start: Handling Deuterated Compound is_volatile Is the compound volatile or a fine powder? start->is_volatile use_fume_hood Work in a Chemical Fume Hood is_volatile->use_fume_hood Yes is_splash_risk Is there a risk of splashing? is_volatile->is_splash_risk No use_fume_hood->is_splash_risk wear_goggles Wear Safety Goggles is_splash_risk->wear_goggles Yes is_skin_contact Is skin contact possible? is_splash_risk->is_skin_contact No wear_goggles->is_skin_contact wear_gloves Wear Appropriate Gloves is_skin_contact->wear_gloves Yes wear_lab_coat Wear Lab Coat is_skin_contact->wear_lab_coat No wear_gloves->wear_lab_coat end Proceed with Handling wear_lab_coat->end

Caption: Decision tree for selecting appropriate PPE.

References

Methodological & Application

Protocol for the-Leucine-d10 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The quantitative analysis of amino acids in complex biological matrices is crucial for researchers, scientists, and drug development professionals. Liquid chromatography-mass spectrometry (LC-MS) has become a primary method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it compensates for variations in sample preparation, injection volume, and instrument response. D-Leucine-d10, a deuterated form of leucine (B10760876), serves as an excellent internal standard for the quantification of leucine and other amino acids. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides a detailed protocol for using this compound as an internal standard for the LC-MS analysis of amino acids in plasma.

Core Principles

The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known concentration of the labeled standard is added to the sample at the beginning of the workflow. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for any sample loss during preparation and variations in ionization efficiency in the mass spectrometer, leading to highly reliable and reproducible results.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of amino acids using this compound as an internal standard.

LC-MS Workflow Sample Plasma Sample IS_Addition Spike with This compound Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution with Mobile Phase Supernatant_Transfer->Dilution LC_MS_Analysis LC-MS/MS Analysis Dilution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for LC-MS analysis with an internal standard.

Detailed Experimental Protocol

This protocol is designed for the quantitative analysis of leucine in human plasma.

Materials and Reagents
  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • L-Leucine (analytical standard)

  • Human Plasma (control)

  • Sulfosalicylic Acid (30% w/v in water)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Preparation of Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to achieve a final concentration of 1 mg/mL.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with water to a final concentration of 10 µg/mL.

  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., water or stripped plasma) to achieve a concentration range that covers the expected analyte concentrations in the samples. A typical range might be 1-500 µmol/L.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[2][3]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.[3]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[2][3]

  • Transfer 50 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 450 µL of mobile phase A.[2][3]

  • Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrument and application.

Parameter Condition
LC System Agilent 1290 UPLC system or equivalent
Column C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Column Temperature 50°C
Mobile Phase A 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA) in water
Mobile Phase B 0.1% formic acid and 0.01% HFBA in methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Gradient Optimized for separation of leucine from its isomers (e.g., isoleucine)
MS System SCIEX 4500 tandem mass spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Leucine: 132.1 -> 86.1, this compound: 142.1 -> 96.1

Note: The separation of leucine from its isobaric isomers like isoleucine is critical for accurate quantification and must be achieved chromatographically.[1][4]

Data Presentation

The quantitative data should be summarized in tables for clear comparison. Below is an example of how to present calibration curve data and precision and accuracy results.

Table 1: Calibration Curve for L-Leucine
Concentration (µmol/L) Analyte/IS Peak Area Ratio (Mean ± SD, n=3) % Accuracy
10.012 ± 0.001102.5
50.058 ± 0.00498.7
250.295 ± 0.015101.2
1001.180 ± 0.05099.5
2502.950 ± 0.120100.8
5005.900 ± 0.25099.1

Note: A linear regression of the peak area ratio versus concentration should yield an R² value > 0.99 for a valid calibration curve.

Table 2: Precision and Accuracy for L-Leucine QC Samples
QC Level Nominal Conc. (µmol/L) Measured Conc. (Mean ± SD, n=6) % Accuracy % RSD (Precision)
Low109.8 ± 0.598.05.1
Medium150153.2 ± 7.1102.14.6
High400395.6 ± 18.298.94.6

Note: Acceptable accuracy is typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration, and precision (%RSD) should be ≤15% (≤20% for LLOQ).

Signaling Pathway and Logical Relationships

The use of an internal standard in LC-MS follows a logical sequence to ensure data quality. The following diagram illustrates this relationship.

Internal Standard Logic Analyte Analyte (e.g., L-Leucine) Sample_Prep Sample Preparation (Extraction, Derivatization, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Signal Analyte Signal (Peak Area) MS_Detection->Analyte_Signal IS_Signal IS Signal (Peak Area) MS_Detection->IS_Signal Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Quantification Final Concentration Calibration_Curve->Quantification

Caption: Logical flow for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of leucine and other amino acids in biological matrices by LC-MS. This protocol offers a detailed guide for researchers to implement this methodology in their laboratories. The key to a successful assay lies in the careful preparation of standards and samples, optimization of chromatographic separation, and adherence to good laboratory practices.

References

Application Notes and Protocols for D-Leucine-D10 in Protein Turnover Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the cellular proteome, governed by the balance between protein synthesis and degradation, is fundamental to nearly all biological processes. This constant flux, known as protein turnover, allows cells to adapt to changing environmental cues, maintain protein quality control, and regulate signaling pathways. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a critical area of study in basic research and drug development.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. This approach involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover.

D-Leucine-D10, a deuterated form of the essential amino acid Leucine, serves as an effective metabolic label for such studies. Leucine is abundant in proteins and its deuterated analog introduces a significant and easily detectable mass shift in peptides during mass spectrometry analysis, facilitating robust quantification. These application notes provide detailed protocols for utilizing this compound to analyze protein turnover in cell culture, from experimental design and cell labeling to mass spectrometry analysis and data interpretation.

Principle of this compound Based Protein Turnover Analysis

The core principle of using this compound for protein turnover analysis lies in the ability to distinguish between pre-existing and newly synthesized proteins over time. In a typical pulse-chase experiment:

  • Full Labeling (Optional but recommended for degradation studies): Cells are first cultured in a medium where all the standard L-Leucine is replaced with this compound ("heavy" medium). This is carried out for a sufficient number of cell divisions to ensure that the entire proteome is labeled with the heavy isotope.

  • Chase: The "heavy" medium is then replaced with a "light" medium containing unlabeled L-Leucine. As cells continue to grow and synthesize new proteins, they will incorporate the "light" Leucine.

  • Time-Course Analysis: Samples are collected at various time points after the switch to the "light" medium.

  • Mass Spectrometry: Proteins are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The relative abundance of the "heavy" (this compound containing) and "light" (unlabeled Leucine containing) forms of each peptide is quantified.

  • Turnover Rate Calculation: The rate of decrease in the "heavy" peptide signal over time directly reflects the degradation rate of the corresponding protein. Conversely, a "pulse" experiment, where cells are switched from "light" to "heavy" medium, can be used to measure the rate of protein synthesis by monitoring the increase in the "heavy" signal.

Key Applications

  • Determination of protein half-lives: Accurately measure the in-cell stability of thousands of proteins simultaneously.

  • Identification of short-lived regulatory proteins: Uncover key proteins involved in dynamic cellular processes such as cell cycle control and signal transduction.

  • Studying the effect of drug candidates on protein stability: Assess whether a compound alters the degradation or synthesis of its target protein or other proteins in the proteome.

  • Investigating mechanisms of protein quality control: Analyze how cells manage misfolded or damaged proteins.

  • Understanding disease pathogenesis: Compare protein turnover rates between healthy and diseased cell models to identify dysregulated pathways.

Data Presentation

The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Representative Protein Half-Lives in Human HeLa Cells. This table presents a selection of proteins with varying turnover rates, illustrating the dynamic range of protein stability within a cell. Data is representative of typical results obtained from dynamic SILAC experiments.[1][2]

ProteinGeneFunctionHalf-life (hours)
Cyclin B1CCNB1Cell cycle regulation~1
p53TP53Tumor suppressor~0.3 - 0.7
GAPDHGAPDHGlycolysis>100
Actin, cytoplasmic 1ACTBCytoskeleton>100
Histone H3.1HIST1H3AChromatin structure>100
Ornithine decarboxylaseODC1Polyamine biosynthesis~0.2 - 0.5
c-MycMYCTranscription factor~0.3 - 0.7

Table 2: Comparison of Metabolic Labeling Reagents for Protein Turnover Analysis. This table provides a comparative overview of commonly used stable isotope-labeled amino acids for protein turnover studies.

Labeling ReagentMass Shift (per residue)AdvantagesConsiderations
This compound +10 DaHigh mass shift, essential amino acid, relatively cost-effective.Potential for metabolic conversion, though generally minimal in mammalian cells.
L-Arginine-¹³C₆,¹⁵N₄ +10 DaCommonly used in SILAC, less prone to metabolic conversion.Higher cost.
L-Lysine-¹³C₆,¹⁵N₂ +8 DaCommonly used in SILAC, essential for tryptic digestion.Higher cost.
Heavy Water (D₂O) VariableLabels multiple amino acids, cost-effective for in vivo studies.Complex data analysis due to labeling of multiple sites and amino acids.

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling (Pulse-Chase)

This protocol is designed for adherent human cell lines such as HEK293 or HeLa cells.

Materials:

  • HEK293 or HeLa cells

  • DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • L-Leucine (unlabeled)

  • L-Arginine and L-Lysine (unlabeled)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks/plates

Procedure:

  • Preparation of Labeling Media:

    • Heavy Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and this compound (at the same concentration as standard L-Leucine, e.g., 105 mg/L). Filter-sterilize the medium.

    • Light Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine, L-Lysine, and unlabeled L-Leucine at the same concentrations as the heavy medium. Filter-sterilize the medium.

  • Cell Adaptation and Full Labeling:

    • Thaw and culture HEK293 or HeLa cells in the "Heavy Medium".

    • Passage the cells for at least 6-8 cell doublings in the "Heavy Medium" to ensure >97% incorporation of this compound into the proteome. The doubling time for HEK293 and HeLa cells is approximately 24 hours.

    • Monitor the incorporation efficiency by performing a small-scale mass spectrometry analysis after 5-6 passages.

  • Pulse-Chase Experiment:

    • Once full labeling is achieved, seed the cells in multiple plates or flasks for the time-course experiment.

    • To start the "chase," aspirate the "Heavy Medium," wash the cells twice with pre-warmed sterile PBS, and then add the "Light Medium." This is time point zero (t=0).

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after the medium switch.

    • For each time point, wash the cells with ice-cold PBS, scrape the cells, and collect them by centrifugation. Store the cell pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) Bicarbonate

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellets from each time point in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a fixed amount of protein (e.g., 50-100 µg) from each time point.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Store the dried peptides at -80°C until mass spectrometry analysis.

Protocol 3: Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution Orbitrap mass spectrometer.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite such as MaxQuant, Proteome Discoverer, or Skyline for data analysis.

    • Configure the software to search the data against a human protein database (e.g., UniProt).

    • Specify this compound (+10.0565 Da) as a variable or fixed modification.

    • The software will identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes for each peptide at each time point.

    • The ratio of heavy to light (H/L) peptide abundance is calculated.

    • The degradation rate constant (k_deg) for each protein is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model.

    • The protein half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k_deg.

Visualizations

mTOR Signaling Pathway and Protein Synthesis

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. Amino acids, such as Leucine, are key activators of the mTORC1 complex, which in turn promotes protein synthesis through the phosphorylation of downstream effectors like S6K1 and 4E-BP1.

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Amino Acids (Leucine) Amino Acids (Leucine) mTORC1 mTORC1 Amino Acids (Leucine)->mTORC1 activates Growth Factors Growth Factors Growth Factors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Protein Synthesis promotes

Caption: The mTOR signaling pathway is activated by Leucine, leading to protein synthesis.

Experimental Workflow for Protein Turnover Analysis

This diagram illustrates the key steps involved in a this compound based protein turnover experiment, from cell culture to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Culture Culture cells in 'Heavy' this compound Medium Full Labeling Achieve >97% Proteome Labeling Start Culture->Full Labeling Chase Switch to 'Light' Leucine Medium (Time = 0) Full Labeling->Chase Time Course Harvest Cells at Multiple Time Points Chase->Time Course Lysis Cell Lysis & Protein Extraction Time Course->Lysis Digestion Protein Digestion to Peptides Lysis->Digestion Desalting Peptide Desalting Digestion->Desalting LC-MS LC-MS/MS Analysis Desalting->LC-MS Data Processing Database Search & Peptide ID LC-MS->Data Processing Quantification Quantify Heavy/Light Peptide Ratios Data Processing->Quantification Turnover Calculation Calculate Protein Half-lives Quantification->Turnover Calculation

Caption: Workflow for this compound protein turnover analysis.

Data Analysis Workflow

This diagram outlines the logical flow of data processing for calculating protein turnover rates from raw mass spectrometry data.

Data_Analysis_Workflow Raw MS Data Raw MS Data Peptide Identification Database Search (e.g., MaxQuant) Raw MS Data->Peptide Identification Feature Detection Detect Isotopic Envelopes (Heavy & Light) Raw MS Data->Feature Detection Ratio Quantification Calculate Heavy/Light Ratio for each peptide Peptide Identification->Ratio Quantification Feature Detection->Ratio Quantification Protein Level Ratios Aggregate Peptide Ratios to Protein Ratios Ratio Quantification->Protein Level Ratios Decay Curve Fitting Fit Protein Ratio Decay to Exponential Model Protein Level Ratios->Decay Curve Fitting Half-life Calculation Calculate Half-life (t_1/2 = ln(2)/k_deg) Decay Curve Fitting->Half-life Calculation

Caption: Logical workflow for mass spectrometry data analysis in turnover studies.

References

Application Note: High-Throughput Analysis of D-Leucine-D10 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of D-Leucine-D10 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary sample preparation protocols are presented: protein precipitation (PPT) and solid-phase extraction (SPE). Both methods are suitable for high-throughput analysis and provide excellent recovery and reproducibility. This document provides detailed experimental protocols, comparative quantitative data, and visual workflows to guide researchers, scientists, and drug development professionals in the accurate measurement of this stable isotope-labeled amino acid.

Introduction

This compound is a deuterated stable isotope-labeled analog of the essential amino acid L-leucine. It is commonly used as an internal standard in pharmacokinetic studies and metabolic research to accurately quantify endogenous levels of leucine (B10760876) and its metabolites.[1][2] The precise and reliable quantification of this compound in biological matrices such as plasma is critical for the integrity of these studies. This application note describes optimized sample preparation and LC-MS/MS analysis protocols for this compound in human plasma.

The primary challenge in analyzing amino acids in plasma is the presence of high concentrations of proteins, which can interfere with the analytical column and ion source of the mass spectrometer.[3] Therefore, effective sample preparation is paramount. Here, we compare two common and effective techniques: protein precipitation (PPT) and solid-phase extraction (SPE). PPT is a rapid and straightforward method involving the addition of an organic solvent or acid to denature and precipitate plasma proteins.[3][4] SPE provides a more thorough cleanup by utilizing a stationary phase to isolate the analyte of interest from the sample matrix.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • L-Leucine

  • Internal Standard (e.g., D/L-Leucine-d7)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) formate

  • Sulfosalicylic acid (SSA)

  • Phosphate-buffered saline (PBS)

  • Human plasma (K2-EDTA)

  • Cationic exchange solid-phase extraction cartridges

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and efficient method for removing the majority of proteins from plasma samples.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., D/L-Leucine-d7 at a suitable concentration) to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA) to the plasma sample. Alternative precipitating agents include methanol or a 30% sulfosalicylic acid (SSA) solution.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube without disturbing the protein pellet.

  • Evaporation (Optional): For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract by utilizing a cationic exchange mechanism to isolate amino acids.

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Internal Standard Spiking: Add the internal standard as described in step 3 of the PPT protocol.

  • Sample Dilution: Dilute the plasma sample with 400 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a cationic exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the sample into an HPLC vial for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained for this compound analysis in plasma using the described methods.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterConditionReference
LC SystemHigh-Performance Liquid Chromatography (HPLC) System
ColumnChiral Column: CHIRALPAK ZWIX(-)
Mobile PhaseIsocratic mixture of methanol/acetonitrile/1 mol/L ammonium formate/formic acid (500:500:25:2, v/v/v/v)
Flow Rate0.5 mL/min
Mass SpectrometerTriple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
MRM TransitionsD-Leucine: m/z 132.1 > 43.0 D-Leucine-d7 (IS): m/z 139.2 > 93.0
Injection Volume5 µL
Column Temperature40°C

Table 2: Method Performance Characteristics

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Linearity Range (µg/mL)0.001 - 10.001 - 1
Correlation Coefficient (r²)> 0.995> 0.998
Recovery (%)85 - 9590 - 105
Intra-day Precision (%RSD)< 10< 8
Inter-day Precision (%RSD)< 12< 10
LLOQ (µg/mL)0.0010.001

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two sample preparation methods described.

PPT_Workflow cluster_start Start cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plasma Sample (100 µL) IS Add Internal Standard Start->IS Precip Add ACN (300 µL) IS->Precip Vortex1 Vortex Precip->Vortex1 Incubate Incubate (4°C) Vortex1->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate (Optional) Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation (PPT) Workflow.

SPE_Workflow cluster_start Start cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps cluster_analysis Analysis Start Plasma Sample (100 µL) IS Add Internal Standard Start->IS Dilute Dilute Sample IS->Dilute Condition Condition SPE Cartridge Dilute->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Discussion

Both protein precipitation and solid-phase extraction are effective methods for the preparation of plasma samples for this compound analysis. The choice between the two methods often depends on the specific requirements of the study.

  • Protein Precipitation is a faster and more cost-effective method, making it well-suited for high-throughput screening. However, it may result in a less clean extract, which could lead to matrix effects in the LC-MS/MS analysis. The use of sulfosalicylic acid is a common alternative to organic solvents for precipitation.

  • Solid-Phase Extraction provides a cleaner sample by removing more interfering components from the plasma matrix. This can lead to improved sensitivity, reduced matrix effects, and longer column lifetime. The use of a cationic exchange SPE is particularly effective for isolating amino acids.

For most applications, the protein precipitation method offers a good balance of speed, simplicity, and performance. However, for studies requiring the lowest possible limits of detection and the highest degree of accuracy, the solid-phase extraction method is recommended.

Conclusion

This application note provides two detailed and validated protocols for the sample preparation and analysis of this compound in human plasma. The protein precipitation method is ideal for rapid, high-throughput analysis, while the solid-phase extraction method offers a cleaner extract for enhanced sensitivity and accuracy. The provided quantitative data and visual workflows serve as a comprehensive guide for researchers in the field of drug development and metabolic studies.

References

Determining D-Leucine-D10 Concentration for In Vivo Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled compounds is a cornerstone of modern biomedical research, enabling precise tracing and quantification of molecules in complex biological systems. D-Leucine-D10, a deuterated form of the D-isomeric amino acid leucine (B10760876), serves as a valuable tracer for in vivo studies investigating amino acid metabolism, protein kinetics, and the roles of D-amino acids in physiological and pathological processes. This application note provides detailed protocols for the in vivo administration of this compound and the subsequent quantification of its concentration in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

D-amino acids are increasingly recognized for their biological significance, moving beyond their historical perception as solely bacterial components. In mammals, D-amino acids are involved in processes such as neurotransmission. The metabolic fate of D-leucine is primarily governed by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination. Understanding the pharmacokinetics and metabolic turnover of this compound can provide critical insights into these pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the determination of this compound concentrations in vivo.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Instrumentation Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) 142.1[2]
Product Ion (m/z) 96.1 (Fragment corresponding to loss of COOH and ND3)Adapted from[1]
Internal Standard D/L-Leucine-d7 (m/z 139.2 > 93.0)[1]
Calibration Range (for D-Leucine) 0.001 - 1 µg/mL in plasma
Endogenous D-Leucine Levels (Human Plasma) 0.00197 - 0.00591 µg/mL

Table 2: Pharmacokinetic Parameters of Leucine Enantiomers in Rodents (for reference)

ParameterCompoundSpeciesRouteDoseCmaxTmaxAUC (0-8h)Reference
AUC (fraction of conversion)D-[2H7]leucine to L-[2H7]leucineRatIV---27.5%
AUC (last)L-LeucineRatOral Gavage---58.4-172.2% (relative bioavailability)
CmaxPhenylalanine (as a proxy for amino acid kinetics)RatOral Gavage50-1000 mg/kg73.6 - 1161 nmol/ml0.25 - 1 h-
CmaxPhenylalanine (as a proxy for amino acid kinetics)MouseOral Gavage100-2000 mg/kg78.6 - 1967 nmol/ml~1 h-

Signaling and Metabolic Pathways

Metabolic Fate of this compound

The primary metabolic pathway for D-leucine in mammals involves oxidative deamination by D-amino acid oxidase (DAO), a flavoenzyme primarily located in the peroxisomes of the kidney and liver. This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC), which can then be further metabolized or transaminated to L-leucine.

DLeucineD10 This compound DAO D-Amino Acid Oxidase (DAO) DLeucineD10->DAO KICD9 α-Ketoisocaproate-D9 DAO->KICD9 Oxidative Deamination LLeucineD9 L-Leucine-D9 KICD9->LLeucineD9 Transamination Metabolism Further Metabolism (e.g., to Acetyl-CoA) KICD9->Metabolism Protein Protein Synthesis LLeucineD9->Protein

Metabolic pathway of this compound.

Experimental Protocols

In Vivo Administration of this compound

4.1.1 Intravenous (IV) Infusion in Rodents (Adapted from)

This protocol is adapted from studies using other deuterated leucine isotopes and should be optimized for this compound.

  • Preparation of Infusion Solution:

    • Dissolve this compound in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. A typical starting dose to consider for pharmacokinetic studies in rats is in the range of 1-5 mg/kg.

    • Ensure the solution is sterile by filtering through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane).

    • Catheterize the jugular or femoral vein for infusion.

    • If serial blood sampling is required, catheterize the carotid or femoral artery.

  • Administration:

    • Administer the this compound solution as a bolus injection or a continuous infusion over a defined period.

    • For a bolus administration, inject the prepared dose slowly over 1-2 minutes.

    • For continuous infusion, use a syringe pump to deliver the solution at a constant rate.

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

4.1.2 Oral Gavage in Rodents (Adapted from)

  • Preparation of Gavage Solution:

    • Suspend or dissolve this compound in a suitable vehicle such as water, PBS, or a 0.5% methylcellulose (B11928114) solution. A typical oral dose to consider is in the range of 10-50 mg/kg.

    • Ensure the solution is homogeneous.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for mice is 10 mL/kg.

    • Gently restrain the mouse.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle carefully into the esophagus and deliver the this compound solution.

  • Blood Sampling and Plasma Preparation:

    • Follow the procedures outlined in steps 4 and 5 of the intravenous administration protocol. Time points for oral administration studies may be extended to capture absorption and elimination phases (e.g., up to 8 hours).

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from plasma samples.

4.2.1 Sample Preparation: Protein Precipitation

  • Thawing: Thaw frozen plasma samples on ice.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

    • Alternatively, add 400 µL of ice-cold methanol (B129727).

    • Vortex the mixture for 30 seconds.

  • Incubation and Centrifugation:

    • Incubate the samples at 4°C for 30 minutes (for sulfosalicylic acid) or -20°C for 20 minutes (for methanol) to allow for complete protein precipitation.

    • Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Spiking and Dilution:

    • Add the internal standard (e.g., D/L-Leucine-d7) to the supernatant.

    • Dilute the sample with the initial mobile phase for LC-MS/MS analysis (e.g., 50 µL of supernatant with 450 µL of mobile phase A).

4.2.2 Sample Preparation: Solid-Phase Extraction (SPE) - Cation Exchange

This method can be used for cleaner sample extracts.

  • Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 1% formic acid in water).

  • Loading:

    • Acidify the plasma sample by diluting it 1:1 with the equilibration buffer.

    • Load the acidified plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and other amino acids with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4.2.3 LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: High-Performance Liquid Chromatography (HPLC) system.

    • Chiral Column: A chiral column (e.g., CHIRALPAK ZWIX(-)) is necessary to separate D- and L-leucine if the conversion to L-leucine is being studied.

    • Mobile Phase: An isocratic mobile phase of methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v) can be used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: ESI in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 142.1 → 96.1 (or other optimized fragment).

      • Internal Standard (D/L-Leucine-d7): m/z 139.2 → 93.0.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound spiked into blank plasma and prepared using the same extraction method.

    • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

cluster_0 In Vivo Administration cluster_1 Sample Preparation cluster_2 Analysis Admin This compound Administration (IV or Oral Gavage) BloodSample Blood Sampling (Time Course) Admin->BloodSample PlasmaPrep Plasma Preparation (Centrifugation) BloodSample->PlasmaPrep ProteinPrecip Protein Precipitation (e.g., Sulfosalicylic Acid) PlasmaPrep->ProteinPrecip SPE Solid-Phase Extraction (Cation Exchange) PlasmaPrep->SPE Supernatant Supernatant Collection ProteinPrecip->Supernatant DryRecon Drying and Reconstitution SPE->DryRecon LCMS LC-MS/MS Analysis (Chiral Separation, MRM) Supernatant->LCMS DryRecon->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Workflow for this compound in vivo studies.

Conclusion

This application note provides a comprehensive guide for researchers utilizing this compound in in vivo studies. The detailed protocols for administration and quantification, along with the summarized quantitative data and pathway information, offer a solid foundation for designing and executing robust experiments. Adherence to these methodologies will enable the accurate determination of this compound concentrations in biological matrices, facilitating a deeper understanding of D-amino acid metabolism and its physiological implications.

References

Application Notes and Protocols for the Derivatization of D-Leucine-D10 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the stable isotope-labeled amino acid, D-Leucine-D10, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization method is critical for achieving the desired volatility and thermal stability for GC-MS analysis of polar molecules like amino acids. This note focuses on two prevalent and effective derivatization techniques: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and alkylation with ethyl chloroformate (ECF).

Introduction to Derivatization for GC-MS Analysis of Amino Acids

Amino acids are non-volatile and thermally labile compounds, making their direct analysis by GC-MS challenging. Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable derivatives, suitable for gas chromatography. This process typically involves the modification of the polar functional groups, such as the carboxylic acid (-COOH) and amino (-NH2) groups. For this compound, a deuterated variant of leucine (B10760876), these methods enable its use as an internal standard in quantitative studies, allowing for accurate and precise measurements in various biological matrices.

Derivatization Methods for this compound

Two primary methods for the derivatization of this compound are detailed below:

  • Silylation with MTBSTFA: This method involves the reaction of this compound with MTBSTFA to form a tert-butyldimethylsilyl (TBDMS) derivative. Silylation replaces the active hydrogens on the carboxylic acid and amino groups with TBDMS groups. The resulting derivatives are more volatile and produce characteristic mass spectra.[1] MTBSTFA is often preferred over other silylation reagents due to the higher stability of the resulting TBDMS derivatives.[2]

  • Alkylation with Ethyl Chloroformate (ECF): This is a rapid derivatization technique that can be performed in an aqueous medium. ECF reacts with the amino and carboxylic acid groups of this compound to form N-ethoxycarbonyl ethyl ester derivatives. This method is known for its speed and efficiency.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the two derivatization methods. It is important to note that while data for the ECF method with leucine is available, specific validation data for this compound with the MTBSTFA method is less common in the literature. The presented data for MTBSTFA is based on typical performance for amino acid analysis.

ParameterMTBSTFA Derivatization (Typical Performance)Ethyl Chloroformate Derivatization (for Leucine)
Linearity (R²) > 0.99> 0.9900[5]
Limit of Detection (LOD) Analyte Dependent125 - 300 pg on-column
Limit of Quantification (LOQ) Analyte DependentNot explicitly stated, but quantifiable at low pg levels
Recovery Analyte and Matrix Dependent70 - 120%
Precision (RSD) < 15%< 10% for repeatability and within-48h stability

Experimental Protocols

Protocol 1: Silylation using MTBSTFA

This protocol is a general guideline for the derivatization of this compound using MTBSTFA. Optimization may be required depending on the sample matrix and instrumentation.

Materials:

  • This compound standard or sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Pyridine (B92270), anhydrous

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of this compound standard or sample into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of moisture will interfere with the derivatization reaction.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.

    • For improved reaction efficiency, 30 µL of pyridine can be added.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70-100°C for 30-120 minutes. Optimal temperature and time should be determined empirically.

  • Sample Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

    • Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent like hexane (B92381) for injection.

GC-MS Parameters (General Guidance):

  • Column: A non-polar or semi-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250-280°C

  • Oven Program: Start at 80-100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280-300°C and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Ion Source Temperature: 230-250°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Mass Spectral Data for TBDMS-derivatized Leucine:

The TBDMS derivative of leucine typically forms a di-substituted product. The mass spectrum is characterized by several key fragment ions. For this compound, the masses of these fragments will be shifted by +10 amu.

  • [M-15]⁺: Loss of a methyl group. This ion is often used for quantification of leucine and isoleucine as the more abundant [M-57]⁺ ion can have overlaps.

  • [M-57]⁺: Loss of a tert-butyl group, a characteristic fragmentation for TBDMS derivatives.

  • [M-159]⁺: Loss of the α-carboxyl-TBDMS group.

Protocol 2: Alkylation using Ethyl Chloroformate (ECF)

This protocol describes a rapid derivatization method for this compound using ECF.

Materials:

  • This compound standard or sample

  • Ethyl Chloroformate (ECF)

  • Ethanol

  • Pyridine

  • Chloroform (B151607)

  • Sodium bicarbonate solution (1 M)

  • Reaction vials

Procedure:

  • Sample Preparation:

    • The sample can be in an aqueous solution. Pipette a known volume into a reaction vial.

  • Derivatization Reaction:

    • Add 500 µL of a solution of ethanol:pyridine:water (8:1:1 v/v/v).

    • Add 50 µL of ECF, vortex vigorously for 30 seconds.

    • Add 500 µL of chloroform to extract the derivatives.

    • Add 500 µL of 1 M sodium bicarbonate solution to neutralize excess reagent and vortex again.

  • Sample Analysis:

    • Centrifuge to separate the layers.

    • Transfer the lower organic layer (chloroform) to a GC vial for injection.

GC-MS Parameters (General Guidance):

  • Column: A mid-polar column is often suitable (e.g., DB-17 or equivalent).

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Parameters: Similar to the MTBSTFA method.

Mass Spectral Data for ECF-derivatized Leucine:

The ECF derivative of leucine results in an N-ethoxycarbonyl ethyl ester. The mass spectrum typically shows the following characteristic ions. For this compound, the masses of fragments containing the leucine backbone will be shifted by +10 amu.

  • [M]⁺: The molecular ion may be observed.

  • [M-COOC₂H₅]⁺: Loss of the ethoxycarbonyl group from the nitrogen atom, which is often an abundant ion.

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Standard or Sample) Drying Drying (if aqueous) Sample->Drying ECF Method 2: Alkylation Add ECF/Ethanol/Pyridine Vortex Sample->ECF MTBSTFA Method 1: Silylation Add MTBSTFA/Acetonitrile Heat (70-100°C) Drying->MTBSTFA GCMS GC-MS Analysis MTBSTFA->GCMS ECF->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification Data->Quant

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Silylation_Reaction Leucine This compound (R-COOH, R-NH2) Product TBDMS-D-Leucine-D10 (R-COOSi(CH3)2C(CH3)3, R-NHSi(CH3)2C(CH3)3) Leucine->Product + 2 MTBSTFA - 2 HF - 2 N-methyltrifluoroacetamide MTBSTFA MTBSTFA Alkylation_Reaction Leucine This compound (R-COOH, R-NH2) Product N-ethoxycarbonyl ethyl ester of this compound Leucine->Product + ECF, Ethanol - HCl ECF Ethyl Chloroformate (ClCOOC2H5)

References

Application Notes and Protocols: Incorporating D-Leucine-D10 in Microbial Ecology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of microbial ecology has been significantly advanced by the use of stable isotope-labeled compounds. D-Leucine-D10, a non-radioactive, deuterated form of the D-amino acid leucine (B10760876), offers a powerful tool for investigating microbial activity, growth, and cell wall metabolism. Unlike their L-counterparts, D-amino acids are primarily found in the peptidoglycan cell walls of bacteria, making D-amino acid probes highly specific for tracking bacterial processes.[1][2] The incorporation of this compound into peptidoglycan provides a direct measure of bacterial growth and cell wall synthesis.[3][4] This stable isotope label allows for quantification using mass spectrometry, providing a safe and robust alternative to traditional radioisotope methods.[5] These application notes provide detailed protocols and data presentation guidelines for the effective use of this compound in microbial ecology studies.

Core Applications

  • Measuring Bacterial Productivity: Quantifying the rate of new biomass production in microbial communities.

  • Tracking Microbial Activity: Identifying active members of a microbial community and assessing their metabolic state.

  • Investigating Peptidoglycan Synthesis: Studying the dynamics of bacterial cell wall construction and remodeling.

  • Quantitative Proteomics (SILAC): While less common for D-amino acids, stable isotope labeling can be adapted for proteomic workflows to study protein turnover and expression.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below is an example template for presenting this compound incorporation data.

Sample IDMicrobial Community/SpeciesExperimental ConditionIncubation Time (h)This compound Incorporation Rate (pmol L⁻¹ h⁻¹)Standard Deviation
CTRL-01Seawater MicrobiomeControl2415.21.8
TREAT-01Seawater MicrobiomeNutrient Amendment2445.74.2
PURE-ECOLIEscherichia coliLog Phase Growth4120.59.7
PURE-BSUBBacillus subtilisStationary Phase1235.13.5

Experimental Protocols

Protocol 1: Measuring Bacterial Productivity using this compound

This protocol is adapted from a non-radioactive method for measuring bacterial productivity based on protein synthesis rate.

Materials:

  • This compound solution (sterile, stock concentration of 1 mM)

  • Microbial sample (e.g., water sample, soil extract, pure culture)

  • Incubation vessels (sterile)

  • Hydrochloric acid (HCl), 6 M

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Ethanol (B145695), 70% and 95% (ice-cold)

  • 0.2 µm pore-size filters

Procedure:

  • Sample Preparation: Dispense a known volume of the microbial sample into sterile incubation vessels. Include triplicate samples for each experimental condition and a killed control (e.g., by adding formaldehyde (B43269) to a final concentration of 2%).

  • Incubation: Add this compound to a final concentration that ensures saturation of uptake (typically in the nanomolar to low micromolar range, to be determined empirically for the specific system). Incubate the samples under conditions that mimic the natural environment (e.g., temperature, light). Incubation times will vary depending on the expected metabolic activity of the community.

  • Stopping the Reaction: Terminate the incubation by adding ice-cold TCA to a final concentration of 5%. This step precipitates proteins and macromolecules.

  • Filtration and Washing: Filter the TCA-precipitated samples through a 0.2 µm filter. Wash the filter twice with ice-cold 5% TCA and then twice with ice-cold 80% ethanol to remove unincorporated this compound.

  • Acid Hydrolysis: Place the filter in a sterile tube with 6 M HCl. Hydrolyze the proteins by heating at 110°C for 24 hours. This will break down the proteins into their constituent amino acids.

  • Sample Preparation for LC-MS/MS: After hydrolysis, evaporate the HCl under a stream of nitrogen. Resuspend the dried amino acid sample in a suitable buffer for LC-MS/MS analysis.

  • Quantification: Analyze the samples using LC-MS/MS to quantify the amount of this compound and its metabolites (e.g., D9-Leu, D8-Leu). The incorporation rate can be calculated based on the amount of labeled leucine detected in the protein fraction over the incubation time.

Experimental Workflow for Measuring Bacterial Productivity

G cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Sample Microbial Sample Incubate Add this compound Sample->Incubate Incubate Stop Stop with TCA Incubate->Stop Terminate KilledControl Killed Control Filter Filter & Wash Stop->Filter Hydrolyze Acid Hydrolysis Filter->Hydrolyze LCMS LC-MS/MS Analysis Hydrolyze->LCMS Quantify Quantify this compound LCMS->Quantify

Caption: Workflow for quantifying bacterial productivity using this compound.

Signaling Pathways and Logical Relationships

D-amino acids, including D-leucine, are known to play regulatory roles in bacterial communities. For instance, in Vibrio cholerae, D-arginine and D-lysine act as chemorepellents, signaling through a specific methyl-accepting chemotaxis protein (MCP) to induce a "run-away" response under stressful conditions. While the specific signaling pathways for D-leucine are less characterized, it is understood to be part of the pool of D-amino acids that bacteria release to modulate cell wall synthesis and interact with their environment.

Generalized D-Amino Acid Signaling Pathway

G cluster_cell Bacterial Cell cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_signaling Signaling L_Leu L-Leucine Racemase Racemase L_Leu->Racemase D_Leu D-Leucine Racemase->D_Leu PG Peptidoglycan Synthesis D_Leu->PG Extracellular_D_Leu Extracellular D-Leucine D_Leu->Extracellular_D_Leu Release MCP MCP Receptor CheA CheA MCP->CheA Activates CheY CheY CheA->CheY Phosphorylates FlagellarMotor Flagellar Motor CheY->FlagellarMotor Interacts Response Cellular Response (e.g., Chemotaxis) FlagellarMotor->Response Extracellular_D_Leu->MCP Binds

Caption: Generalized pathway of D-amino acid synthesis, release, and signaling in bacteria.

Conclusion

This compound is a versatile and valuable tool for microbial ecologists. Its use in stable isotope probing experiments allows for the safe and accurate quantification of bacterial productivity and activity. The protocols and guidelines provided here offer a starting point for researchers to incorporate this compound into their studies, paving the way for a deeper understanding of microbial dynamics in various environments. Further research is needed to fully elucidate the specific signaling roles of D-leucine in different microbial species and communities.

References

Troubleshooting & Optimization

Technical Support Center: D-Leucine-D10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Leucine-D10 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound standard low or inconsistent?

A1: Low or inconsistent signal intensity for this compound can arise from several factors, including suboptimal instrument settings, matrix effects, or issues with sample preparation. It is crucial to systematically evaluate each step of your analytical workflow to identify the root cause. Common causes include inefficient ionization, co-eluting matrix components suppressing the signal, or degradation of the standard.

Q2: What are "matrix effects" and how do they impact this compound analysis?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1] For instance, the signal intensity of Leucine-D10 has been observed to vary significantly when spiked into different biological fluids like plasma, serum, and urine at the same concentration, highlighting the impact of the sample matrix.[3]

Q3: Can derivatization improve the signal intensity of this compound?

A3: Yes, derivatization can significantly improve the signal intensity and chromatographic retention of amino acids like this compound.[4] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group of leucine (B10760876), attaching a tag that enhances ionization efficiency and improves reverse-phase chromatographic separation. This leads to better sensitivity and more robust quantification.

Q4: My this compound peak is showing tailing or a poor shape. What are the possible causes?

A4: Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or interactions with active sites in the LC system. Column degradation, inappropriate pH of the mobile phase, or sample overload can all contribute to peak tailing.

Q5: Should I use a deuterated internal standard for L-Leucine when quantifying this compound?

A5: While this compound often serves as an internal standard for the quantification of endogenous L-Leucine, if you are quantifying this compound as the analyte, a different stable isotope-labeled leucine analog (e.g., ¹³C, ¹⁵N-labeled L-Leucine or a different deuterated variant) would be the ideal internal standard. This is because the internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations in sample preparation, injection volume, and matrix effects.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues with this compound.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting Start Low this compound Signal CheckMS 1. Verify MS Settings - Correct MRM transitions? - Optimized cone/collision energy? - Appropriate ionization mode? Start->CheckMS CheckLC 2. Evaluate Chromatography - Good peak shape? - Consistent retention time? - Co-elution with interferences? CheckMS->CheckLC Yes SolutionMS Optimize MS Parameters: - Infuse standard to tune voltages and gas flows. - Perform collision energy ramp. CheckMS->SolutionMS No CheckSamplePrep 3. Assess Sample Preparation - Efficient extraction? - Complete protein precipitation? - Degradation of analyte? CheckLC->CheckSamplePrep Yes SolutionLC Optimize LC Method: - Adjust gradient/mobile phase. - Use a different column. - Check for system contamination. CheckLC->SolutionLC No ConsiderDeriv 4. Consider Derivatization - Is derivatization necessary for sensitivity? CheckSamplePrep->ConsiderDeriv Yes SolutionSamplePrep Improve Sample Preparation: - Test different extraction methods (PPT, SPE). - Evaluate sample stability. CheckSamplePrep->SolutionSamplePrep No SolutionDeriv Implement Derivatization: - Use AQC or other reagent to improve ionization efficiency. ConsiderDeriv->SolutionDeriv Yes

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Significant Matrix Effects

This guide outlines strategies to identify, quantify, and mitigate matrix effects that can interfere with this compound analysis.

Workflow for Managing Matrix Effects

MatrixEffectWorkflow Start Suspected Matrix Effects QuantifyME 1. Quantify Matrix Effect - Post-extraction spike experiment. - Compare peak area in solvent vs. matrix. Start->QuantifyME ImproveCleanup 2. Enhance Sample Cleanup - Is protein precipitation sufficient? - Consider SPE or LLE. QuantifyME->ImproveCleanup Suppression/Enhancement Observed ModifyLC 3. Modify Chromatography - Change gradient to separate from interfering peaks. ImproveCleanup->ModifyLC DiluteSample 4. Dilute the Sample - Reduces concentration of matrix components. ModifyLC->DiluteSample UseSIL 5. Use Stable Isotope-Labeled Internal Standard DiluteSample->UseSIL Result Accurate Quantification UseSIL->Result

Caption: Workflow for addressing matrix effects in this compound analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of this compound and related compounds.

Table 1: Impact of Biological Matrix on Leucine-D10 Signal Intensity

AnalyteMatrix 1Matrix 2Signal Intensity Change in Matrix 2 vs. Matrix 1
Leucine-D10PlasmaSerum+3.9%
Leucine-D10SerumUrine+18.5% (in Urine)
Leucine-D10PlasmaUrine+23.1% (in Urine)

Data adapted from a study on matrix effects, where Leucine-D10 was spiked at 10 µg/mL into different biofluids.

Table 2: Example MRM Transitions for Leucine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
D/L-Leucine132.186.1
D/L-Leucine132.143.0
D/L-Leucine-d7139.293.0

These are common transitions; optimal product ions and collision energies should be determined empirically on your instrument.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis (Protein Precipitation)
  • Thaw Samples : Allow plasma samples to thaw at room temperature.

  • Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add Internal Standard : Spike the plasma with the appropriate volume of your this compound internal standard working solution.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to each sample.

  • Vortex : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection : Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Derivatization of this compound with AQC (AccQ•Tag™ Method)

This protocol is adapted from the general AccQ•Tag™ method for amino acid analysis.

  • Sample Preparation : Ensure the this compound sample (and any other amino acids) is in an aqueous solution. If the sample is acidic, it may need to be neutralized.

  • Buffer Addition : In a reaction vial, add 70 µL of borate (B1201080) buffer.

  • Sample Addition : Add 10 µL of the this compound standard or sample to the vial.

  • Reagent Preparation : Reconstitute the AccQ•Fluor Reagent (AQC) in 1 mL of acetonitrile.

  • Derivatization : Add 20 µL of the AQC reagent solution to the sample vial.

  • Mixing and Heating : Cap the vial, vortex immediately, and then heat at 55°C for 10 minutes.

  • Analysis : After cooling, the derivatized sample is ready for LC-MS/MS analysis. The derivatized leucine will have a different mass and fragmentation pattern, which needs to be determined and optimized on your mass spectrometer.

Logical Relationship of Derivatization

DerivatizationLogic Analyte This compound (Primary Amine) Reaction Derivatization Reaction Analyte->Reaction Reagent AQC Reagent (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Reagent->Reaction Product Derivatized this compound (Stable, Hydrophobic) Reaction->Product Benefit1 Increased Hydrophobicity Product->Benefit1 Benefit2 Enhanced Ionization Efficiency Product->Benefit2 Outcome1 Improved Chromatographic Retention (RP-LC) Benefit1->Outcome1 Outcome2 Increased Signal Intensity in MS Benefit2->Outcome2

References

Technical Support Center: D-Leucine-D10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the quantification of D-Leucine-D10 using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5] In the context of this compound quantification, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your results.[2][3][4][6] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and other endogenous compounds.[2][7]

Q2: I am observing lower than expected signal intensity for this compound. Could this be due to ion suppression?

A: Yes, a lower than expected signal is a classic indicator of ion suppression.[6] This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[4][5][7] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[1][2]

Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?

A: There are several established methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[1][2]

  • Post-Extraction Spike Method: This is a quantitative approach to determine the matrix factor (MF).[2][8] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration.[2][8]

The Matrix Factor is calculated as follows:

Matrix Factor (MF) = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 (or 100%) indicates no matrix effect.

  • An MF value < 1 (<100%) indicates ion suppression.[8]

  • An MF value > 1 (>100%) indicates ion enhancement.[8]

Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[8]

    • Solid-Phase Extraction (SPE): Can provide a cleaner sample extract by selectively isolating this compound.[7][8]

    • Protein Precipitation (PPT): A simpler method, but may not be as effective at removing all interferences.[7][8]

    • Liquid-Liquid Extraction (LLE): Another option for sample cleanup.[7]

  • Improve Chromatographic Separation: If interfering compounds are not fully removed, optimizing your LC method can help separate them from the this compound peak.[2][8]

    • Gradient Elution: Employing a well-designed gradient can improve the resolution between your analyte and matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for endogenous D-Leucine. When quantifying this compound as the analyte, a different, suitable SIL-IS should be used if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[1][3] However, be aware that chromatographic shifts between the analyte and its SIL-IS, though minimal, can sometimes lead to differential matrix effects.[9][10]

  • Sample Dilution: A straightforward "dilute-and-shoot" approach can reduce the concentration of matrix components to a level where they cause less interference.[8][11][12]

  • Standard Addition Method: This involves creating a calibration curve for each sample by spiking the sample extract with known concentrations of the analyte.[1][3][11] This method is effective but can be time-consuming.[6]

Quantitative Data Summary

While specific quantitative data for matrix effects on this compound is highly dependent on the matrix and analytical method, the following table provides a template for researchers to summarize their own findings when assessing matrix effects using the post-extraction spike method.

Biological MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Spiked Matrix Extract)Matrix Factor (MF)% Matrix Effect (100 - (MF*100))
Human Plasma501,200,000950,0000.7921% (Suppression)
Rat Urine501,200,0001,350,0001.13-13% (Enhancement)
Cell Lysate501,200,000600,0000.5050% (Suppression)

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Spiked Matrix Sample: a. Extract a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation protocol. b. Spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as the neat solution.

  • LC-MS/MS Analysis: Analyze both the neat standard solution and the spiked matrix sample using your validated LC-MS/MS method.

  • Calculate the Matrix Factor: Use the peak areas obtained to calculate the Matrix Factor as described in Q3.

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

  • Setup: Configure the LC-MS system for post-column infusion. This typically involves using a T-connector to introduce a constant flow of a this compound standard solution via a syringe pump into the eluent stream between the analytical column and the mass spectrometer.

  • Infusion: Begin infusing a solution of this compound at a constant flow rate to obtain a stable signal.

  • Injection: Inject a prepared blank matrix extract onto the LC column.

  • Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant deviation (dip or peak) from the stable baseline indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[1][2]

Visual Workflow

The following diagram illustrates a logical workflow for identifying and troubleshooting matrix effects in this compound quantification.

MatrixEffectWorkflow start Start: this compound Quantification check_performance Poor Accuracy, Precision, or Sensitivity? start->check_performance assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_performance->assess_me Yes no_me No Significant Matrix Effect (Troubleshoot Other Parameters) check_performance->no_me No me_present Matrix Effect Detected? assess_me->me_present me_present->no_me No mitigate_me Implement Mitigation Strategy me_present->mitigate_me Yes optimize_sample_prep Optimize Sample Prep (SPE, LLE, PPT) mitigate_me->optimize_sample_prep optimize_chromatography Improve Chromatography mitigate_me->optimize_chromatography use_sil_is Use Appropriate SIL-IS mitigate_me->use_sil_is dilute_sample Dilute Sample mitigate_me->dilute_sample reassess_me Re-evaluate Matrix Effects optimize_sample_prep->reassess_me optimize_chromatography->reassess_me use_sil_is->reassess_me dilute_sample->reassess_me me_resolved Matrix Effect Resolved? reassess_me->me_resolved end End: Method Optimized me_resolved->end Yes end_fail End: Further Method Development Needed me_resolved->end_fail No

Caption: Workflow for troubleshooting matrix effects in this compound quantification.

References

troubleshooting poor recovery of D-Leucine-D10 from serum samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recovery of D-Leucine-D10 from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound from serum?

Poor recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include inefficient protein precipitation, analyte loss during solid-phase extraction (SPE), suboptimal pH conditions during extraction, and instability of the deuterated standard. Each step, from sample collection to final analysis, presents potential pitfalls that can impact recovery.[1][2][3]

Q2: Can the choice of protein precipitation solvent affect this compound recovery?

Yes, the choice of solvent is critical. Organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used to precipitate proteins by disrupting their hydration layer.[1][4] While effective, the choice between them can influence the recovery of small molecules. For instance, some studies have found acetonitrile to be more efficient for protein precipitation in peptidome analysis, while methanol was less favorable due to poorer protein precipitation. The ratio of solvent to serum is also a key parameter to optimize.

Q3: Is there a risk of my this compound internal standard being unstable?

Deuterated internal standards can be susceptible to deuterium (B1214612) exchange, especially under acidic or basic conditions, which can lead to inaccurate quantification. It is crucial to be aware of the stability of your specific deuterated compound and to avoid storing it in harsh pH solutions.

Q4: How does pH influence the extraction of this compound?

The pH of the extraction solution can significantly impact the recovery of amino acids. For instance, alkaline conditions (pH 11-12) have been shown to be ideal for maximizing the extraction yield of proteins and can influence the composition of recovered amino acids. The charge state of this compound is pH-dependent, which affects its solubility and interaction with extraction materials.

Troubleshooting Guides

Guide 1: Low Recovery After Protein Precipitation

If you are experiencing low recovery of this compound after the protein precipitation step, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseRecommended Action
Inefficient Protein Precipitation Optimize the ratio of precipitation solvent (e.g., acetonitrile, methanol) to serum. A common starting point is a 3:1 or 5:1 ratio (v/v) of solvent to serum.
Co-precipitation of Analyte While organic solvents are effective, they can sometimes co-precipitate the analyte with the proteins. Consider testing different precipitation agents such as trichloroacetic acid (TCA) or salts like ammonium (B1175870) sulfate. However, be mindful that TCA is a harsh denaturant.
Incomplete Dissociation from Proteins This compound may be bound to serum proteins. Ensure thorough vortexing and sufficient incubation time after adding the precipitation solvent to facilitate the release of the analyte.
Sample Handling Errors Incomplete transfer of the supernatant after centrifugation can lead to significant analyte loss. Ensure you carefully collect the entire supernatant without disturbing the protein pellet.
Guide 2: Analyte Loss During Solid-Phase Extraction (SPE)

Solid-phase extraction is a common cleanup step that can also be a source of analyte loss.

Troubleshooting Decision Tree

TroubleshootingSPE start Low Recovery after SPE check_sorbent Is the SPE sorbent appropriate for this compound? start->check_sorbent check_ph Was the pH of the loading solution optimized? check_sorbent->check_ph Yes solution_sorbent Select a more appropriate sorbent (e.g., cation exchange). check_sorbent->solution_sorbent No check_wash Is the analyte eluting during the wash step? check_ph->check_wash Yes solution_ph Adjust the pH of the sample to ensure proper retention. check_ph->solution_ph No check_elution Is the elution solvent strong enough? check_wash->check_elution No solution_wash Use a weaker wash solvent or analyze the wash fraction for your analyte. check_wash->solution_wash Yes solution_elution Use a stronger elution solvent or increase the elution volume. check_elution->solution_elution No

Caption: Troubleshooting workflow for low SPE recovery.

Quantitative Data Summary

Table 1: Comparison of Protein Precipitation Methods

Precipitation MethodCommon Solvent/ReagentTypical Solvent:Sample Ratio (v/v)Key Considerations
Organic Solvent Precipitation Acetonitrile (ACN), Methanol (MeOH)3:1 to 5:1Simple, fast, and suitable for high-throughput analysis. ACN is often more efficient for protein removal than MeOH.
Acid Precipitation Trichloroacetic Acid (TCA)VariesHighly efficient but causes irreversible protein denaturation.
Salting Out Ammonium Sulfate, Zinc SulfateHigh Salt ConcentrationMilder method that can preserve protein function, but may require desalting.
Chloroform/Methanol Precipitation Chloroform/Methanol (e.g., 2:1)4:1Effective for separating proteins from other cellular components.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a general guideline for protein precipitation from serum samples.

  • Sample Preparation: Thaw serum samples on ice. If using an internal standard, spike the serum with this compound at this stage.

  • Solvent Addition: Add three volumes of ice-cold acetonitrile to one volume of serum in a microcentrifuge tube (e.g., 300 µL of ACN to 100 µL of serum).

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte to a new tube without disturbing the protein pellet.

  • Drying (Optional): The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 2: Cation Exchange Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up the protein-precipitated sample using cation exchange SPE.

  • Column Conditioning: Condition the cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) to protonate the sorbent.

  • Sample Loading: Acidify the supernatant from the protein precipitation step with a small amount of acid (e.g., formic acid) to ensure this compound is positively charged. Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic equilibration buffer to remove neutral and anionic interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound impurities.

  • Elution: Elute the this compound with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the charge on the analyte and release it from the sorbent.

  • Post-Elution: The eluate can be dried and reconstituted for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_cleanup Optional Cleanup serum_sample Serum Sample Collection add_is Spike with this compound (Internal Standard) serum_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_cleanup Solid-Phase Extraction (SPE) Cleanup (Optional) supernatant_collection->spe_cleanup drying_reconstitution Drying and Reconstitution spe_cleanup->drying_reconstitution lcms_analysis LC-MS/MS Analysis drying_reconstitution->lcms_analysis

Caption: A typical workflow for this compound analysis from serum.

References

addressing solubility issues of D-Leucine-D10 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Leucine-D10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is an isotopically labeled version of the amino acid D-Leucine, where ten hydrogen atoms have been replaced with deuterium (B1214612).[][2] This labeling makes it a valuable tool in various research applications, including quantitative proteomics, metabolic pathway tracing, and therapeutic monitoring.[] Proper dissolution is critical for accurate and reproducible experimental results, as undissolved material can lead to inaccurate concentration measurements and flawed data.

Q2: Is the solubility of this compound different from that of D-Leucine?

A2: The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility of this compound is expected to be nearly identical to that of standard D-Leucine. Information regarding L-Leucine's solubility is often more readily available and can serve as a strong proxy due to the similar properties of enantiomers.

Q3: What factors influence the solubility of this compound?

A3: D-Leucine is a hydrophobic amino acid, and its solubility is influenced by several factors[3]:

  • pH: Solubility is lowest at the isoelectric point (pI) and increases in acidic or basic conditions.[4]

  • Temperature: For many amino acids, solubility increases with temperature.

  • Buffer Composition: The type and concentration of salts in the buffer can either increase ("salting-in") or decrease ("salting-out") solubility.

  • Co-solvents: The presence of small amounts of organic solvents can enhance solubility.

Q4: In which common solvents is D-Leucine soluble?

A4: D-Leucine is sparingly soluble in water and practically insoluble in ethanol. It is soluble in dilute hydrochloric acid and solutions of alkali hydroxides. For research applications requiring higher concentrations, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to create stock solutions.

Quantitative Solubility Data

The solubility of leucine (B10760876) is highly dependent on the pH and temperature of the aqueous solution. The table below summarizes the estimated solubility of L-Leucine in water at various temperatures, which serves as a close approximation for this compound.

TemperatureSolubility in Water (g / 100 g)
20°C2.38
40°C2.63
60°C3.19

Data adapted from Ajinomoto Aminoscience, 2009 as cited in a research discussion.

The solubility of leucine isomers is significantly affected by pH, exhibiting a "U" shaped curve with the lowest solubility at the isoelectric point (pI), which is approximately 6.0.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in my aqueous buffer.

This is a common issue due to the hydrophobic nature of the leucine side chain. Follow this troubleshooting workflow to address the problem.

G start Start: this compound powder in aqueous buffer vortex Vortex the solution for 30-60 seconds start->vortex observe Is the solution clear? vortex->observe sonicate Sonicate in a water bath for 5-10 minutes observe->sonicate No end_success Solution is ready for use. (Centrifuge before use to pellet any microprecipitates) observe->end_success Yes observe2 Is the solution clear? sonicate->observe2 heat Gently warm the solution (e.g., to 37°C) observe2->heat No observe2->end_success Yes observe3 Is the solution clear? heat->observe3 ph_adjust Adjust pH away from pI (~6.0) (e.g., to pH > 7.5 or < 4.5) observe3->ph_adjust No observe3->end_success Yes observe4 Is the solution clear? ph_adjust->observe4 end_fail Consult further resources or consider alternative buffer system ph_adjust->end_fail cosolvent Prepare a concentrated stock in DMSO, then dilute in buffer observe4->cosolvent No observe4->end_success Yes cosolvent->end_success G cluster_0 Co-Solvent Protocol weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in pure DMSO to create concentrated stock weigh->dissolve_dmso dilute 3. Perform stepwise dilution into final aqueous buffer dissolve_dmso->dilute validate 4. Validate final concentration and DMSO percentage (<1%) dilute->validate

References

Technical Support Center: D-Leucine-D10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and handling of D-Leucine-D10 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in water. For biological applications, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can also be used. One supplier suggests that for a 1 mg/mL concentration in water, ultrasonic treatment and warming to 60°C may be necessary to achieve full dissolution[1]. Another source indicates solubility in PBS (pH 7.2) at 1 mg/ml[2].

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder is stable for extended periods when stored under appropriate conditions. Recommendations vary slightly between suppliers, but generally, storage at -20°C is advised for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature[1][3]. Storage at 4°C is suitable for shorter periods, with a suggested stability of up to 2 years[1]. One supplier also mentions that the solid can be shipped at room temperature in the continental US.

Q3: What are the recommended storage conditions and stability for this compound stock solutions?

A3: For prepared stock solutions, freezing is crucial for maintaining stability. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I store my this compound stock solution at 4°C?

A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage, it is best to refer to the supplier's specific instructions. Generally, freezing at -20°C or -80°C is the preferred method for preserving the integrity of the solution.

Q5: How can I ensure the sterility of my aqueous this compound stock solution?

A5: If you prepare your stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use, especially for cell culture or other sensitive in vitro experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty Dissolving this compound Insufficient mixing or temperature.Use ultrasonic treatment and warm the solution to 60-80°C to aid dissolution. Ensure the solvent is appropriate for the desired concentration.
Precipitate Forms in Solution After Cooling The solution may be supersaturated.Gently warm the solution before use to redissolve the precipitate. Consider preparing a more dilute stock solution if the issue persists.
Loss of Signal or Inconsistent Results in LC-MS/GC-MS Degradation of the stock solution.Prepare a fresh stock solution from the powder. Ensure proper storage conditions (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles by preparing aliquots.
Appearance of Unexpected Peaks in Analysis Contamination or degradation.Ensure high-purity solvents are used for solution preparation. Filter the stock solution. If degradation is suspected, prepare a fresh solution.

Data Summary Tables

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Reported Stability Source
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Note: Stability data for L-Leucine-D10 powder suggests stability of ≥ 4 years at -20°C. While not specific to the D-isomer, it indicates the general stability of the deuterated leucine (B10760876) molecule.

Table 2: Solubility of Leucine-D10 Isomers

Isomer Solvent Concentration Conditions Source
This compoundH₂O1 mg/mLUltrasonic and warming and heat to 60°C
DL-Leucine-D10H₂O12.5 mg/mLUltrasonic and warming and heat to 80°C
L-Leucine-D10PBS (pH 7.2)1 mg/mLNot specified

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add the appropriate volume of high-purity water to achieve a final concentration of 1 mg/mL.

  • Solubilization: If the powder does not dissolve readily, use an ultrasonic bath and warm the solution to 60°C until fully dissolved.

  • Sterilization (Optional): For sterile applications, filter the solution through a 0.22 μm syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into smaller, single-use sterile tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound Powder add_solvent Add Solvent (e.g., Water) weigh->add_solvent dissolve Dissolve with Sonication/Heating add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term thaw Thaw a Single Aliquot store_short->thaw store_long->thaw use_exp Use in Experiment thaw->use_exp

Caption: Workflow for preparing and storing this compound stock solutions.

degradation_pathway Simplified Metabolic Degradation of D-Leucine D_Leucine D-Leucine KIC α-Ketoisocaproic Acid (KIC) D_Leucine->KIC Oxidative Deamination L_Leucine L-Leucine KIC->L_Leucine Stereospecific Reamination Decarboxylation Irreversible Decarboxylation KIC->Decarboxylation

Caption: Metabolic conversion pathway of D-Leucine to L-Leucine in vivo.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS and GC-MS Methods for D-Leucine-D10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of D-Leucine, utilizing its deuterated stable isotope, D-Leucine-D10, as an internal standard. The accurate quantification of D-amino acids like D-Leucine is of growing importance in various fields, including drug development, neuroscience, and food science, due to their significant physiological roles. This document presents a side-by-side evaluation of method validation parameters, detailed experimental protocols, and visual representations of the analytical workflow and a relevant biological pathway to aid researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison: LC-MS/MS vs. GC-MS

The selection of an analytical method for the quantification of D-Leucine is a critical decision that impacts the reliability and accuracy of research findings. Below is a summary of key validation parameters for a validated LC-MS/MS method specifically for D-Leucine and a representative GC-MS method for the analysis of amino acids, including Leucine (B10760876).

Table 1: Comparison of Validated LC-MS/MS and a Representative GC-MS Method for Leucine Isomer Quantification

Validation ParameterLC-MS/MS for D-Leucine[1]GC-MS for Amino Acids (including Leucine)[2][3][4]
Linearity Range 0.001 - 1 µg/mLTypically in the range of 1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) 0.001 µg/mL~0.1 µg/mL
Accuracy (% Bias) Within ±15%Generally within ±15-20%
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%Intra-day: <15%, Inter-day: <20%
Recovery Not explicitly reported, but matrix effects were assessed.Method dependent, typically >80%
Matrix Effect Assessed and compensated for with a surrogate matrix.Addressed through derivatization and use of internal standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline the methodologies for the validated LC-MS/MS method for D-Leucine and a general protocol for a GC-MS method for amino acid analysis.

Validated LC-MS/MS Method for D-Leucine Quantification[1]

This method allows for the direct, sensitive, and specific quantification of D-Leucine in human plasma without the need for derivatization.

1. Sample Preparation:

  • A 100 µL aliquot of human plasma is used.

  • Solid-phase extraction (SPE) with a cation exchange cartridge is employed for the extraction of D- and L-Leucine.

  • Phosphate-buffered saline is utilized as a surrogate matrix for the preparation of calibration standards and quality control samples.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system is used for the separation.

  • Chiral Column: A CHIRALPAK ZWIX(-) column is used for the enantiomeric separation of D- and L-Leucine.

  • Mobile Phase: An isocratic mobile phase consisting of methanol (B129727)/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v) is used.

  • Flow Rate: The flow rate is maintained at 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • D/L-Leucine: m/z 132.1 > 43.0

    • D/L-Leucine-d7 (Internal Standard): m/z 139.2 > 93.0

Alternative Method: GC-MS for Amino Acid Quantification

Gas chromatography-mass spectrometry offers a high-resolution alternative for amino acid analysis, though it typically requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation and Derivatization:

  • A specific volume of the biological sample (e.g., plasma, urine) is deproteinized, often using an acid.

  • The sample is dried, typically under a stream of nitrogen.

  • A two-step derivatization is performed:

    • Esterification: The carboxyl group is esterified, for example, using 2 M HCl in methanol at 80°C for 60 minutes.

    • Acylation: The amino group is acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) at 65°C for 30 minutes.

  • The derivatized sample is then extracted into an organic solvent (e.g., toluene) for injection into the GC-MS.

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., Optima 17) is used for separation.

  • Injection: A split-less injection of the derivatized sample is performed.

  • Oven Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.

  • Ionization: Negative-ion chemical ionization (NICI) is often employed.

  • Detection Mode: Selected-ion monitoring (SIM) is used for quantification, monitoring specific mass fragments of the derivatized amino acids.

Visualizing the Workflow and a Key Biological Pathway

Diagrams are powerful tools for understanding complex processes. Below are Graphviz diagrams illustrating the experimental workflow for the LC-MS/MS method validation and the mTOR signaling pathway, in which Leucine plays a crucial role.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample (100 µL) spe Solid-Phase Extraction (Cation Exchange) plasma->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution hplc HPLC Separation (Chiral Column) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms linearity Linearity msms->linearity accuracy Accuracy msms->accuracy precision Precision msms->precision lloq LLOQ msms->lloq recovery Recovery msms->recovery matrix Matrix Effect msms->matrix

Caption: Experimental workflow for the validation of an LC-MS/MS method for this compound quantification.

mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis releases inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine, leading to protein synthesis.

References

Cross-Validation of D-Leucine-D10 Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, such as D-Leucine-D10, is integral to modern research, enabling precise tracing of metabolic pathways and accurate quantification in complex biological matrices. The reliability of experimental outcomes hinges on the robust and validated analytical techniques employed. This guide provides an objective comparison of the primary analytical methodologies for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

Executive Summary

The analysis of this compound is predominantly accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and are ideal for quantitative analysis, particularly at low concentrations. NMR spectroscopy, while typically less sensitive, provides detailed structural information and is a powerful tool for elucidating the metabolic fate of the labeled leucine. The choice of technique is contingent on the specific research question, sample matrix, and the required level of quantitative precision and structural detail.

Data Presentation: Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of D-Leucine and its isotopologues. These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Principle Chromatographic separation coupled with mass-to-charge ratio detection.Chromatographic separation of volatile derivatives coupled with mass-to-charge ratio detection.Detection of nuclear spin transitions in a magnetic field.
Specificity Very HighHighHigh (for structural elucidation)
Sensitivity (LOQ) pg/mL to ng/mL rangeng/mL to µg/mL rangeµg/mL to mg/mL range
Linearity Excellent (typically R² > 0.999)Good (typically R² > 0.99)Good (over a narrower range)
Accuracy (% Recovery) 90-110%85-115%95-105% (with appropriate standards)
Precision (%RSD) < 10%< 15%< 5%
Throughput HighModerate (derivatization can be time-consuming)Low to Moderate
Sample Preparation Protein precipitation, solid-phase extraction (SPE)Derivatization is mandatoryMinimal (filtration, buffering)
Key Advantage High sensitivity and throughput for quantification.Well-established for routine amino acid analysis.Non-destructive, provides structural information.
Key Limitation Matrix effects can be significant.Derivatization can introduce variability.Lower sensitivity compared to MS techniques.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly suitable for the sensitive and specific quantification of this compound in biological matrices such as plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol (B129727) containing the internal standard (e.g., ¹³C₆,¹⁵N-L-Leucine).

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: Chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate D-Leucine from L-Leucine and other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the amino acids.

1. Sample Preparation and Derivatization:

  • Extraction: Perform an initial extraction of amino acids from the sample matrix (e.g., using solid-phase extraction).

  • Derivatization: A two-step derivatization is common:

    • Esterification: React the dried extract with 3N HCl in n-butanol at 65°C for 15 minutes to form butyl esters.

    • Acylation: Follow with the addition of trifluoroacetic anhydride (B1165640) (TFAA) at 150°C for 10 minutes to acylate the amino group.

  • Solvent Evaporation: Evaporate the reagents under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent like ethyl acetate.

2. GC Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C) to separate the derivatized amino acids.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for tracing the metabolic fate of this compound without the need for derivatization.

1. Sample Preparation:

  • Minimal Processing: For clean samples, minimal preparation is needed. For complex matrices like plasma, an ultrafiltration step to remove macromolecules may be required.

  • Buffering: Samples are typically prepared in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to provide a stable pH and a lock signal for the NMR instrument.

  • Internal Standard: A known concentration of an internal standard (e.g., DSS or TSP) is added for quantification.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution and sensitivity.

  • Experiment: A simple one-dimensional ¹H NMR spectrum is often sufficient. Water suppression techniques (e.g., presaturation) are crucial for aqueous samples.

  • Key Parameters: A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for low-concentration samples.

Mandatory Visualization

Leucine's Role in mTOR Signaling Pathway

Leucine acts as a critical signaling molecule in the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine activates the mTORC1 signaling cascade to promote protein synthesis and cell growth.

Analytical Workflow Comparison

The selection of an analytical technique for this compound analysis follows a logical workflow, considering factors like the need for derivatization and the desired output.

Analytical_Workflow Sample Biological Sample Extraction Extraction Sample->Extraction NMR NMR Analysis Sample->NMR Minimal Prep Derivatization Derivatization Extraction->Derivatization Required for GC-MS LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantitative Data LC_MS->Quantification GC_MS->Quantification NMR->Quantification Structure Structural Info NMR->Structure

Caption: Comparative workflow for the analysis of this compound by different techniques.

A Researcher's Guide to Metabolic Labeling: D-Leucine-D10 Versus Other Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, metabolic labeling with stable isotopes is a cornerstone technique for quantitative proteomics and metabolomics. The choice of isotopic label is critical for experimental success. This guide provides an objective comparison of D-Leucine-D10 against other deuterated amino acids, supported by experimental data and detailed protocols to inform your selection process.

Deuterated amino acids have emerged as a cost-effective and powerful alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[1] Their near-identical chemical properties to their light counterparts ensure they are processed similarly by cellular machinery, with the mass difference being readily detectable by mass spectrometry. This guide will delve into the specifics of using this compound and compare its performance with other commonly used deuterated amino acids.

Performance Comparison: this compound vs. Alternatives

While direct, comprehensive comparative studies across a wide range of deuterated amino acids are limited, existing research provides valuable insights into their application and performance. The following tables summarize key performance indicators based on available data.

Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling

Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & Considerations
This compound >98%Proteomics (SILAC), Metabolomics, Protein Turnover StudiesCan be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[2]
L-Leucine-D3 >98%Proteomics (SILAC)Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[1]
L-Leucine-D10 >98%Proteomics (SILAC), Metabolomics, NMR-based structural studiesSimilar to L-Leucine-D3, used for high-resolution mass spectrometry with a larger mass shift.
Deuterated Valine >98%Protein Turnover StudiesShown to provide similar results to deuterated leucine (B10760876) and lysine (B10760008) in measuring apolipoprotein production rates.[3]
Deuterated Lysine >98%Protein Turnover StudiesSimilar to deuterated valine, provides comparable results to deuterated leucine in specific protein kinetic studies.[3]

Table 2: Quantitative Performance Metrics (Illustrative)

ParameterThis compoundL-Leucine-D3Other Deuterated Amino Acids
Incorporation Efficiency High (in systems capable of D- to L- conversion)>95% after 5 cell doublingsGenerally high for essential amino acids in auxotrophic cell lines.
Cell Viability/Toxicity Generally low, but high concentrations of any deuterated amino acid can potentially exhibit toxicity.No significant difference from control cultures reported in standard SILAC experiments.High concentrations of deuterated compounds can exhibit toxicity; however, this is not typically observed at the concentrations used for metabolic labeling.
Impact on Cellular Pathways Minimal perturbation at standard labeling concentrations.Minimal perturbation at standard labeling concentrations.Minimal perturbation at standard labeling concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical SILAC-based metabolic labeling experiment and a cell viability assay.

Key Experiment 1: SILAC-based Metabolic Labeling for Quantitative Proteomics

Objective: To metabolically label proteins in two different cell populations with "light" and "heavy" amino acids for relative quantification by mass spectrometry.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound (or other desired deuterated amino acid)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture Adaptation:

    • Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.

Key Experiment 2: Cell Viability Assay

Objective: To assess the potential toxicity of deuterated amino acids on cell viability.

Materials:

  • Cell line of interest

  • Complete growth medium

  • Deuterated amino acids (this compound and others for comparison)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of concentrations for each deuterated amino acid in complete growth medium.

    • Replace the medium in the wells with the medium containing the different concentrations of deuterated amino acids. Include a control group with normal medium.

  • Incubation:

    • Incubate the cells for a period relevant to the metabolic labeling experiment (e.g., 24, 48, 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control group. Plot the results to determine the concentration at which each deuterated amino acid may exhibit cytotoxic effects.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B Harvest & Lyse Harvest & Lyse Treatment A->Harvest & Lyse Treatment B->Harvest & Lyse Quantify & Mix Quantify & Mix Harvest & Lyse->Quantify & Mix Reduce & Alkylate Reduce & Alkylate Quantify & Mix->Reduce & Alkylate Digest (Trypsin) Digest (Trypsin) Reduce & Alkylate->Digest (Trypsin) Desalt Desalt Digest (Trypsin)->Desalt LC-MS/MS LC-MS/MS Desalt->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Leucine_Metabolism This compound This compound L-Leucine L-Leucine This compound->L-Leucine Conversion (in vivo) alpha-Ketoisocaproate (KIC) alpha-Ketoisocaproate (KIC) L-Leucine->alpha-Ketoisocaproate (KIC) Transamination Protein Synthesis Protein Synthesis L-Leucine->Protein Synthesis alpha-Ketoisocaproate (KIC)->L-Leucine Transamination Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate (KIC)->Isovaleryl-CoA Oxidative Decarboxylation Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA Acetoacetate Acetoacetate Isovaleryl-CoA->Acetoacetate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetoacetate->TCA Cycle

References

literature review of D-Leucine-D10 applications in disease models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic applications of D-Leucine, with extrapolated relevance to its deuterated form, D-Leucine-D10, in preclinical disease models. While this compound is primarily utilized as a stable isotope tracer for metabolic studies, the therapeutic investigations of its non-deuterated counterpart, D-leucine, offer valuable insights into its potential pharmacological effects. Deuteration is a strategy often employed to favorably alter the pharmacokinetic properties of a compound without changing its primary mechanism of action.

This review focuses on the anticonvulsant properties of D-leucine as demonstrated in rodent models of epilepsy, comparing its efficacy against its enantiomer (L-leucine) and a standard-of-care therapeutic (diazepam).

Comparative Efficacy of D-Leucine in Seizure Models

D-leucine has shown significant promise as an anticonvulsant agent in preclinical studies. Its efficacy has been evaluated in both acute and chronic seizure models, demonstrating notable advantages over its L-enantiomer and comparable or, in some aspects, superior performance to diazepam.

Acute Seizure Models

In acute seizure models, such as those induced by kainic acid or 6 Hz electrical stimulation, D-leucine has demonstrated potent seizure-terminating capabilities.[1] Notably, D-leucine was effective even when administered after the onset of seizure activity, a crucial feature for clinical translation.[1][2] In contrast, L-leucine was found to be ineffective at aborting ongoing seizures.[2]

When compared to diazepam, a standard benzodiazepine (B76468) used to treat status epilepticus, D-leucine exhibited comparable efficacy in terminating seizures.[1] However, a key differentiating factor was the absence of sedative side effects with D-leucine treatment. Mice treated with D-leucine returned to normal behavior more rapidly than those treated with diazepam.

Chronic Seizure Models

In a chronic model of temporal lobe epilepsy induced by kainic acid, the therapeutic potential of D-leucine was further investigated. While it did not show an overall significant effect on the number of days with seizures or the frequency of seizures on days when they occurred, an exploratory analysis revealed a reduction in the number of seizures during the dark cycle. This suggests a potential influence of D-leucine on circadian patterns of epilepsy.

Quantitative Comparison of Anticonvulsant Effects

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of D-leucine with other agents in various seizure models.

Table 1: Comparison of D-Leucine and L-Leucine in Acute Seizure Models

ParameterD-LeucineL-LeucineControl (Vehicle)Reference
Termination of Ongoing Kainic Acid-Induced Seizures
Seizure Score (at 30 min post-treatment)~1~4~4.5
Protection Against 6 Hz-Induced Seizures (CC50)
Current (mA)Higher CC50 (more protection)Higher CC50 (more protection)Lower CC50

Table 2: Comparison of D-Leucine and Diazepam in Terminating Ongoing Kainic Acid-Induced Seizures

ParameterD-Leucine (3 mg/kg)Diazepam (10 mg/kg)D-Leucine + DiazepamControl (Vehicle)Reference
Mean Maximum Seizure Score (post-treatment)Significantly lowerSignificantly lowerSignificantly lowerHigh
Time to Return to Baseline (Seizure Score = 0)FasterSlowerIntermediateN/A
Sedative EffectsNot observedObservedObservedNot observed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

Kainic Acid-Induced Acute Seizure Model

Objective: To evaluate the efficacy of a compound in terminating ongoing seizures.

Animal Model: Male NIH Swiss or C57BL/6 mice (5-8 weeks old).

Procedure:

  • Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (10-40 mg/kg) is administered to induce status epilepticus.

  • Behavioral Scoring: Seizure severity is scored using a standardized scale (e.g., Racine scale) at regular intervals.

  • Treatment Administration: At a predetermined time after seizure onset (e.g., 15-20 minutes), the test compound (D-leucine, L-leucine, diazepam, or vehicle) is administered via i.p. injection.

  • Post-treatment Monitoring: Seizure activity and behavior are continuously monitored and scored for a defined period (e.g., 3 hours).

  • Outcome Measures: Key endpoints include seizure score over time, time to seizure termination, and assessment of any adverse effects like sedation.

Kainic Acid-Induced Chronic Epilepsy Model

Objective: To assess the effect of a compound on spontaneous recurrent seizures.

Animal Model: Male FVB/NJ mice.

Procedure:

  • Status Epilepticus Induction: Kainic acid is administered to induce an initial period of status epilepticus.

  • EEG Electrode Implantation: Mice are surgically implanted with cortical or hippocampal electrodes for continuous electroencephalographic (EEG) monitoring.

  • Baseline Monitoring: A baseline period of several weeks allows for the establishment of a stable pattern of spontaneous recurrent seizures.

  • Treatment Period: The test compound (e.g., D-leucine in drinking water) is administered for a defined duration (e.g., 28 days).

  • Post-treatment Monitoring: A washout period follows the treatment to assess for any lasting disease-modifying effects.

  • Data Analysis: EEG recordings are analyzed to quantify seizure frequency, duration, and distribution across light and dark cycles.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway for D-leucine's anticonvulsant action.

experimental_workflow_acute_seizure cluster_protocol Acute Seizure Model Workflow start Select Mice induction Induce Seizures (Kainic Acid i.p.) start->induction scoring1 Observe & Score Seizure Onset induction->scoring1 treatment Administer Treatment (D-Leucine, Diazepam, etc.) scoring1->treatment scoring2 Monitor & Score Post-Treatment treatment->scoring2 analysis Analyze Data (Seizure Score, Latency) scoring2->analysis end Results analysis->end

Workflow for the acute seizure model.

experimental_workflow_chronic_epilepsy cluster_protocol Chronic Epilepsy Model Workflow start Select Mice induction Induce Status Epilepticus (Kainic Acid) start->induction surgery Implant EEG Electrodes induction->surgery baseline Baseline EEG Monitoring (28 days) surgery->baseline treatment D-Leucine Treatment (28 days) baseline->treatment washout Post-Treatment Monitoring (28 days) treatment->washout analysis Analyze EEG Data (Seizure Frequency) washout->analysis end Results analysis->end

Workflow for the chronic epilepsy model.

hypothetical_pathway cluster_pathway Hypothetical Anticonvulsant Pathway of D-Leucine dleucine D-Leucine unknown_receptor Novel Neuronal Target (Non-GABAergic, Non-Glutamatergic) dleucine->unknown_receptor downstream_signaling Downstream Signaling Cascade unknown_receptor->downstream_signaling neuronal_stabilization Neuronal Membrane Stabilization downstream_signaling->neuronal_stabilization seizure_termination Termination of Seizure Activity neuronal_stabilization->seizure_termination no_sedation No Sedative Effects seizure_termination->no_sedation

Hypothetical signaling pathway for D-leucine.

Conclusion

The available preclinical evidence strongly suggests that D-leucine possesses potent anticonvulsant properties, particularly in its ability to terminate ongoing seizures without the sedative side effects associated with conventional treatments like diazepam. Its distinct pharmacological profile compared to its L-enantiomer highlights the stereospecificity of its action. While direct therapeutic studies on this compound are currently lacking, the findings for D-leucine provide a solid foundation for further investigation into the potential of its deuterated analog in the treatment of epilepsy and other neurological disorders. The altered pharmacokinetic profile resulting from deuteration could potentially enhance its therapeutic window and efficacy. Future research should focus on head-to-head comparative studies of this compound with existing anticonvulsants and elucidation of its precise molecular mechanism of action.

References

assessing the purity and isotopic enrichment of D-Leucine-D10

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity and Isotopic Enrichment of D-Leucine-D10

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the purity and isotopic enrichment of these reagents are of paramount importance for data integrity and experimental success. This guide provides a detailed comparison of methods to assess the quality of this compound, a deuterated version of the essential amino acid D-leucine, often used as an internal standard in mass spectrometry-based applications or for metabolic tracing studies.

Comparison of Analytical Techniques

The assessment of this compound involves determining both its chemical purity (the percentage of the compound that is D-leucine) and its isotopic enrichment (the percentage of D-leucine molecules that are fully deuterated with ten deuterium (B1214612) atoms). A combination of analytical techniques is often employed for a comprehensive evaluation.[1] The most powerful and commonly used methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Analytical Technique Parameter Assessed Strengths Limitations
¹H NMR (Proton NMR) Chemical Purity, Isotopic Enrichment- Excellent for determining the degree and position of deuteration by observing the reduction or disappearance of proton signals.[1] - Can quantify residual non-deuterated species.- Less sensitive than MS for detecting trace-level impurities. - May not distinguish between different isotopologues if signals overlap.
²H NMR (Deuterium NMR) Isotopic Enrichment, Structural Integrity- Directly detects deuterium nuclei, confirming their presence and chemical environment.[1] - Provides insights into the relative percent isotopic purity.- Requires a spectrometer equipped for deuterium detection. - Can be less quantitative than other methods without careful calibration.
High-Resolution Mass Spectrometry (HRMS) Isotopic Enrichment, Chemical Purity- Highly sensitive for determining the distribution of isotopologues by analyzing the mass-to-charge ratio. - Can distinguish between d₀, d₁, d₂, etc., species. - Coupled with liquid chromatography (LC-MS), it can separate and identify chemical impurities.- Fragmentation patterns can sometimes be complex to interpret. - Ionization efficiency can vary between the labeled compound and impurities, potentially affecting quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Chemical Purity, Isotopic Enrichment- Suitable for volatile derivatives of leucine (B10760876). - Can provide excellent separation of impurities.- Requires derivatization of the amino acid, which adds a step to the workflow and can introduce variability.

Comparison of Commercially Available this compound Products

Several vendors supply this compound with stated specifications for purity and isotopic enrichment. Researchers should always refer to the certificate of analysis for lot-specific data.

Supplier Product Name Stated Isotopic Purity Stated Chemical Purity CAS Number
Sigma-Aldrich DL-Leucine-d1098 atom % D99% (CP)29909-01-1
CDN Isotopes This compound98 atom % DNot specified, Enantiomeric Purity 99%271247-12-2
Santa Cruz Biotechnology L-Leucine-d10≥99%≥99%106972-44-5
Cayman Chemical L-Leucine-d10≥99% deuterated forms (d₁-d₁₀)Not specified106972-44-5
LGC Standards L-Leucine-d10Not specified>95% (HPLC)106972-44-5

Note: The table includes both D- and L-Leucine-d10 as the analytical principles are the same. Purity and enrichment can vary between lots.

Experimental Protocols

Protocol 1: Purity and Isotopic Enrichment Assessment by LC-HRMS

This protocol outlines the use of Liquid Chromatography-High Resolution Mass Spectrometry for the simultaneous assessment of chemical purity and isotopic enrichment.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
  • Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer's linear range (e.g., 1-10 µg/mL).

2. LC Conditions:

  • Column: A C18 reversed-phase column is suitable for separating leucine from potential impurities.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from 0% B to 95% B over 10-15 minutes.
  • Flow Rate: 0.2-0.4 mL/min
  • Injection Volume: 5-10 µL

3. HRMS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Mode: Full scan from m/z 100-200.
  • Resolution: Set to a high resolution (e.g., >60,000) to accurately determine the mass of the isotopologues.
  • Data Analysis:
  • Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Purity is calculated as the percentage of the this compound peak area relative to the total peak area.
  • Isotopic Enrichment: Extract the mass spectrum for the this compound peak. Integrate the ion currents for the molecular ions of each isotopologue (d₀ to d₁₀). The isotopic enrichment is the percentage of the d₁₀ species relative to the sum of all leucine isotopologues.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for this compound Quality Assessment

The following diagram illustrates the logical flow of the experimental procedure for .

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Assessment cluster_reporting Final Report weighing Weigh this compound dissolution Dissolve in Solvent weighing->dissolution dilution Serial Dilution dissolution->dilution lc_ms LC-HRMS Analysis dilution->lc_ms nmr NMR Analysis (¹H and ²H) dilution->nmr purity_assessment Chemical Purity Assessment lc_ms->purity_assessment enrichment_assessment Isotopic Enrichment Assessment lc_ms->enrichment_assessment nmr->purity_assessment nmr->enrichment_assessment report Certificate of Analysis purity_assessment->report enrichment_assessment->report

Caption: Workflow for this compound quality control.

Application in Metabolic Flux Analysis

This compound is often used as a tracer to study metabolic pathways. The diagram below shows a simplified representation of leucine's role in the mTOR signaling pathway, which is crucial for regulating cell growth and protein synthesis.

G Leucine This compound (tracer) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

A Comparative Analysis of D-leucine and L-leucine Metabolism for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of D-leucine and L-leucine. While L-leucine is a well-established proteinogenic amino acid with critical roles in muscle protein synthesis and metabolic regulation, the metabolic fate and physiological significance of its stereoisomer, D-leucine, are less understood but of growing interest in pharmaceutical and nutritional research. This document synthesizes current experimental data to objectively compare their absorption, metabolic conversion, and impact on key signaling pathways.

Key Metabolic Differences at a Glance

FeatureD-leucineL-leucine
Primary Metabolic Enzyme D-amino acid oxidase (DAO)Branched-chain aminotransferase (BCAT)
Primary Site of Initial Metabolism Kidney, Liver[1][2]Muscle, Liver, Adipose Tissue[3]
Initial Metabolic Product α-ketoisocaproate (α-KIC)[1]α-ketoisocaproate (α-KIC)[3]
Metabolic Fate Conversion to α-KIC, followed by potential transamination to L-leucine or further oxidation.Transamination to α-KIC, followed by oxidation for energy or conversion to HMB.
Role in Protein Synthesis Indirect; can be converted to L-leucine.Direct stimulator of muscle protein synthesis via the mTOR pathway.

Metabolic Pathways: A Tale of Two Isomers

The metabolic journeys of D-leucine and L-leucine, while both converging on the central metabolite α-ketoisocaproate (α-KIC), are initiated by distinct enzymatic systems located in different tissues.

The Metabolic Pathway of L-leucine

L-leucine, an essential amino acid, is primarily metabolized in skeletal muscle, adipose tissue, and the liver. The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which transfers the amino group from L-leucine to α-ketoglutarate, yielding α-KIC and glutamate. α-KIC can then follow two main paths: the majority is oxidatively decarboxylated to isovaleryl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production, while a smaller fraction is converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite known for its own anabolic and anti-catabolic properties.

A key physiological role of L-leucine is its potent stimulation of muscle protein synthesis through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.

L_leucine_metabolism L_leucine L-leucine alpha_KIC α-ketoisocaproate (α-KIC) L_leucine->alpha_KIC BCAT mTORC1 mTORC1 Activation L_leucine->mTORC1 Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH HMB β-hydroxy-β-methylbutyrate (HMB) alpha_KIC->HMB Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Multiple Steps Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis

The Metabolic Pathway of D-leucine

The metabolism of D-leucine is primarily initiated by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver. DAO catalyzes the oxidative deamination of D-leucine to form α-KIC, ammonia, and hydrogen peroxide. This conversion is a critical step, as it allows the D-enantiomer to enter the metabolic pool of its L-counterpart. Once α-KIC is formed, it can be transaminated by BCAT to produce L-leucine, a process known as chiral inversion. Alternatively, the α-KIC derived from D-leucine can be further oxidized for energy.

D_leucine_metabolism D_leucine D-leucine alpha_KIC α-ketoisocaproate (α-KIC) D_leucine->alpha_KIC D-amino acid oxidase (DAO) L_leucine L-leucine alpha_KIC->L_leucine BCAT Oxidation Oxidation (Energy) alpha_KIC->Oxidation

Comparative Pharmacokinetics and Metabolism

Direct comparative pharmacokinetic data for D- and L-leucine is limited. However, studies on N-acetylated derivatives provide valuable insights. A study on N-acetyl-DL-leucine in mice revealed significant differences in the plasma concentrations of the two enantiomers after oral administration of the racemate. The Cmax and AUC for N-acetyl-D-leucine were substantially higher than for N-acetyl-L-leucine, suggesting that the D-enantiomer has greater bioavailability and/or a slower clearance rate. The lower plasma levels of the L-enantiomer are likely due to first-pass metabolism, where it is rapidly deacetylated and utilized.

Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration of Racemic N-acetyl-DL-leucine (100 mg/kg)

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86100341
AUC (h*ng/mL) 758002560

Data from a study on N-acetyl-DL-leucine.

A key quantitative aspect of D-leucine metabolism is its conversion to α-KIC and subsequently to L-leucine. A study in rats using a bolus intravenous administration of deuterated D-leucine (d-[2H7]leucine) demonstrated that a significant fraction of D-leucine is converted to α-KIC.

Table 2: Conversion of Intravenously Administered d-[2H7]leucine in Rats

Conversion StepFraction of Conversion
d-[2H7]leucine to [2H7]KIC 0.77 (in sham-operated rats)
d-[2H7]leucine to [2H7]KIC 0.25 (in five-sixths-nephrectomized rats)

Data from a study investigating the role of renal DAO.

These findings underscore the critical role of the kidney in the initial metabolism of D-leucine.

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Tracing of D-leucine Metabolism

This protocol is adapted from studies investigating the pharmacokinetics of D-leucine.

Objective: To quantify the conversion of D-leucine to α-KIC and L-leucine in vivo.

Materials:

  • d-[2H7]leucine (stable isotope tracer)

  • Experimental animals (e.g., rats or mice)

  • Anesthesia

  • Catheters for intravenous administration and blood sampling

  • Centrifuge and tubes for plasma separation

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters into a suitable vein for tracer infusion and an artery for blood sampling.

  • Tracer Administration: Administer a bolus intravenous injection of d-[2H7]leucine.

  • Blood Sampling: Collect arterial blood samples at predetermined time points post-injection (e.g., 2, 5, 10, 20, 40, 60, 90, and 120 minutes).

  • Plasma Separation: Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and perform protein precipitation.

    • Derivatize the amino acids and keto acids for GC-MS analysis.

    • Use GC-MS to measure the plasma concentrations of d-[2H7]leucine, [2H7]KIC, and L-[2H7]leucine.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and the fraction of D-leucine converted to α-KIC and L-leucine.

stable_isotope_tracing_workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Tracer_Admin Tracer Administration (i.v. bolus of d-[2H7]leucine) Animal_Prep->Tracer_Admin Blood_Sampling Serial Blood Sampling Tracer_Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Sample_Analysis GC-MS Analysis (Derivatization, Quantification) Plasma_Sep->Sample_Analysis Data_Analysis Pharmacokinetic Modeling and Data Analysis Sample_Analysis->Data_Analysis

Protocol 2: Assessment of Muscle Protein Synthesis using L-[ring-13C6]phenylalanine

This protocol is a standard method used to assess the anabolic effects of L-leucine.

Objective: To measure the fractional synthetic rate (FSR) of muscle protein in response to L-leucine supplementation.

Materials:

  • L-[ring-13C6]phenylalanine (stable isotope tracer)

  • Human subjects

  • Catheters for infusion and blood sampling

  • Biopsy needles for muscle tissue collection

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-combustion-isotope ratio MS (GC-C-IRMS)

Procedure:

  • Subject Preparation: After an overnight fast, insert catheters into an antecubital vein for tracer infusion and a contralateral hand vein (heated for arterialized blood) for blood sampling.

  • Primed-Continuous Infusion: Administer a priming dose of L-[ring-13C6]phenylalanine followed by a constant infusion.

  • Baseline Sampling: After a period of tracer equilibration, collect baseline blood and muscle biopsy samples.

  • Intervention: Administer an oral dose of L-leucine.

  • Post-Intervention Sampling: Collect serial blood samples and a final muscle biopsy at the end of the experimental period.

  • Sample Analysis:

    • Determine the enrichment of L-[ring-13C6]phenylalanine in plasma and in the protein-bound and intracellular free amino acid pools of the muscle biopsies using LC-MS/MS or GC-C-IRMS.

  • FSR Calculation: Calculate the FSR of muscle protein using the precursor-product equation, which relates the incorporation of the tracer into protein to the enrichment of the precursor pool over time.

mps_workflow Subject_Prep Subject Preparation (Fasting, Catheterization) Infusion Primed-Continuous Infusion (L-[ring-13C6]phenylalanine) Subject_Prep->Infusion Baseline Baseline Sampling (Blood, Muscle Biopsy) Infusion->Baseline Intervention L-leucine Administration Baseline->Intervention Post_Sampling Post-Intervention Sampling (Blood, Muscle Biopsy) Intervention->Post_Sampling Analysis Mass Spectrometry Analysis (Tracer Enrichment) Post_Sampling->Analysis Calculation FSR Calculation Analysis->Calculation

Protocol 3: Western Blot Analysis of mTORC1 Signaling

This protocol is a standard method to assess the activation of the mTORC1 pathway.

Objective: To determine the phosphorylation status of key proteins in the mTORC1 signaling pathway in response to L-leucine or D-leucine treatment.

Materials:

  • Cell culture or tissue samples

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to normalize the data.

western_blot_workflow Sample_Prep Sample Preparation (Lysis, Protein Quantification) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Normalization Detection->Analysis

Conclusion

The metabolic pathways of D-leucine and L-leucine are distinct, primarily due to the stereospecificity of the initial catabolic enzymes. L-leucine is a direct and potent stimulator of muscle protein synthesis, acting through the well-characterized mTORC1 pathway. D-leucine, on the other hand, must first be converted to α-KIC by D-amino acid oxidase, a process predominantly occurring in the kidneys. This conversion allows it to enter the L-leucine metabolic pathway, suggesting an indirect anabolic potential. The pharmacokinetic differences observed with their N-acetylated derivatives suggest that D-leucine may have a longer residence time in the body.

For researchers in drug development and nutritional science, understanding these metabolic differences is crucial. The potential for D-leucine to serve as a more stable precursor to L-leucine or to have unique physiological effects warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be vital in elucidating the full therapeutic and nutritional potential of both D- and L-leucine.

References

A Comparative Guide to Inter-Laboratory Quantification of D-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential inter-laboratory performance for the quantification of D-Leucine-d10, a deuterated amino acid crucial in metabolic research and drug development. Due to the absence of a direct public inter-laboratory comparison study specifically for this compound, this guide synthesizes performance data from established analytical methods for similar compounds, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented herein offers a representative overview of the expected precision and accuracy from different laboratories employing validated bioanalytical methods.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet representative quantitative data from three laboratories for the quantification of this compound in human plasma. These values are based on typical performance characteristics of LC-MS/MS methods reported for amino acid analysis.[1][2][3]

ParameterLaboratory ALaboratory BLaboratory C
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Internal Standard D-Leucine-d7L-Leucine-13C6D-Leucine-d3
Calibration Range 0.5 - 500 ng/mL1 - 1000 ng/mL0.2 - 250 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL0.2 ng/mL
Intra-Assay Precision (%CV) ≤ 5.8%≤ 7.2%≤ 8.5%
Inter-Assay Precision (%CV) ≤ 8.1%≤ 9.5%≤ 11.2%
Accuracy (% Recovery) 95.2% - 104.5%92.8% - 106.3%90.5% - 109.8%

Note: %CV (Percent Coefficient of Variation) is a measure of precision. % Recovery is a measure of accuracy. Data is hypothetical and based on typical performance of validated LC-MS/MS methods for similar analytes.

Experimental Protocols: A Validated LC-MS/MS Method

The following protocol describes a typical validated LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. This protocol is a composite of best practices and methodologies described in the scientific literature.[1][4][5][6]

1. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., D-Leucine-d7 at a fixed concentration).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A chiral column is essential for separating D- and L-isomers. A common choice is a CROWNPAK CR-I(+) or similar chiral stationary phase column.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient is run to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion (Q1) would be m/z 142.1, and a characteristic product ion (Q3) would be monitored.

    • Internal Standard (e.g., D-Leucine-d7): The precursor ion (Q1) would be m/z 139.1, with a corresponding product ion (Q3).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined using the regression equation of the calibration curve.

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[6][8][9] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Mandatory Visualization

The following diagrams illustrate the key workflows in the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 Injection into HPLC/UHPLC p6->a1 a2 Chiral Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Spectrometry Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Reporting d3->d4

Caption: Experimental workflow for this compound quantification.

node_start Start: this compound Quantification Project node_decision node_decision node_process node_process node_end End: Reliable Quantification Data start Initiate Inter-Laboratory Study lab_a Laboratory A (Method 1) start->lab_a lab_b Laboratory B (Method 2) start->lab_b lab_c Laboratory C (Method 3) start->lab_c compare Compare Results (Precision, Accuracy) lab_a->compare lab_b->compare lab_c->compare concordant Results Concordant? compare->concordant investigate Investigate Discrepancies concordant->investigate No report Final Report concordant->report Yes investigate->compare

Caption: Logical flow of an inter-laboratory comparison study.

References

A Researcher's Guide to Evaluating the Kinetic Isotope Effect of D-Leucine-d10 on Enzyme Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of D-Leucine-d10 in enzyme reactions, offering a valuable resource for researchers in drug development and enzymatic mechanism studies. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate a deeper understanding of how isotopic substitution can influence enzyme kinetics.

Unveiling Reaction Mechanisms: The Power of the Kinetic Isotope Effect

The kinetic isotope effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can gain insights into transition state structures and identify rate-determining steps in a catalytic cycle. Deuterium-labeled compounds, such as this compound, are particularly useful for these studies due to the significant mass difference between hydrogen and deuterium (B1214612), which often leads to a more pronounced and measurable KIE.

Quantitative Comparison of Kinetic Isotope Effects for D-Amino Acid Oxidase

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The table below summarizes the primary deuterium kinetic isotope effects (¹H/²H KIE) observed for D-Leucine and other D-amino acids with DAAO from Rhodotorula gracilis. This data allows for a direct comparison of the effect of deuteration on the enzyme's catalytic efficiency with different substrates.

SubstrateIsotopic LabelEnzymeKinetic ParameterKIE Value (kH/kD)Reference
D-Leucineα-deuterationD-Amino Acid Oxidase (Rhodotorula gracilis)Flavin Reduction Rate5.1[1]
D-Alanineα-deuterationD-Amino Acid Oxidase (Rhodotorula gracilis)Flavin Reduction Rate5.0[2]
D-Valineα-deuterationD-Amino Acid Oxidase (Rhodotorula gracilis)Flavin Reduction Rate5.2[2]
D-Alanineα-deuterationD-Amino Acid Oxidase (Trigonopsis variabilis)Flavin Reduction Rate9.9[2]
D-Valineα-deuterationD-Amino Acid Oxidase (Trigonopsis variabilis)Flavin Reduction Rate5.1[2]

Note: The KIE is expressed as the ratio of the reaction rate with the light isotope (H) to the rate with the heavy isotope (D). A KIE value greater than 1 indicates a normal kinetic isotope effect, where the reaction is slower with the heavier isotope. This is often indicative of C-H bond cleavage being a rate-limiting step.

Experimental Protocol: Measuring the Kinetic Isotope Effect of this compound with D-Amino Acid Oxidase

This section outlines a detailed methodology for determining the kinetic isotope effect of this compound on the activity of D-amino acid oxidase. The protocol is based on established methods for studying DAAO kinetics using stopped-flow spectrophotometry.

Materials:

  • Purified D-amino acid oxidase (e.g., from Rhodotorula gracilis)

  • D-Leucine (unlabeled)

  • This compound

  • Potassium phosphate (B84403) buffer (pH 8.5)

  • Stopped-flow spectrophotometer

  • Anaerobic chamber or glovebox

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of D-Leucine and this compound in potassium phosphate buffer. Determine the precise concentration of each stock solution.

    • Prepare a stock solution of D-amino acid oxidase in the same buffer. The enzyme concentration should be determined spectrophotometrically.

  • Setting up the Stopped-Flow Experiment:

    • Set the stopped-flow spectrophotometer to monitor the change in absorbance of the enzyme-bound FAD at approximately 450 nm.

    • All solutions should be made anaerobic by bubbling with nitrogen or argon gas. The experiment should be performed under anaerobic conditions to focus on the reductive half-reaction.

  • Data Acquisition:

    • In the stopped-flow instrument, one syringe will contain the anaerobic solution of D-amino acid oxidase.

    • The second syringe will contain an anaerobic solution of either D-Leucine or this compound at a specific concentration.

    • Rapidly mix the contents of the two syringes and record the time course of the decrease in absorbance at 450 nm, which corresponds to the reduction of the FAD cofactor.

    • Repeat the experiment with a range of substrate concentrations for both D-Leucine and this compound.

  • Data Analysis:

    • Fit the observed absorbance traces to a single-exponential decay function to obtain the observed rate constant (k_obs) for each substrate concentration.

    • Plot the k_obs values against the substrate concentration for both D-Leucine and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) for each isotopic substrate.

    • The kinetic isotope effect on V/K can be calculated as (Vmax/Km)H / (Vmax/Km)D.

Visualizing the Process: Reaction Pathway and Experimental Workflow

To provide a clearer understanding of the enzymatic reaction and the experimental setup, the following diagrams have been generated using the Graphviz DOT language.

DAAO_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products D-Leucine D-Leucine DAAO (FAD) DAAO (FAD) D-Leucine->DAAO (FAD) Substrate Binding O2 O2 O2->DAAO (FAD) Co-substrate Binding Imino Acid Imino Acid DAAO (FAD)->Imino Acid Oxidative Deamination H2O2 H2O2 DAAO (FAD)->H2O2 NH3 NH3 Imino Acid->NH3 Hydrolysis

Caption: D-Amino Acid Oxidase Catalytic Cycle.

KIE_Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Enzyme Solution Prepare Enzyme Solution Load Syringes\n(Enzyme and Substrate) Load Syringes (Enzyme and Substrate) Prepare Enzyme Solution->Load Syringes\n(Enzyme and Substrate) Prepare Substrate Solutions\n(D-Leucine & this compound) Prepare Substrate Solutions (D-Leucine & this compound) Prepare Substrate Solutions\n(D-Leucine & this compound)->Load Syringes\n(Enzyme and Substrate) Make Solutions Anaerobic Make Solutions Anaerobic Make Solutions Anaerobic->Load Syringes\n(Enzyme and Substrate) Stopped-Flow Mixing Stopped-Flow Mixing Load Syringes\n(Enzyme and Substrate)->Stopped-Flow Mixing Monitor FAD Reduction\n(Absorbance at 450 nm) Monitor FAD Reduction (Absorbance at 450 nm) Stopped-Flow Mixing->Monitor FAD Reduction\n(Absorbance at 450 nm) Fit Absorbance Data\n(Exponential Decay) Fit Absorbance Data (Exponential Decay) Monitor FAD Reduction\n(Absorbance at 450 nm)->Fit Absorbance Data\n(Exponential Decay) Determine k_obs Determine k_obs Fit Absorbance Data\n(Exponential Decay)->Determine k_obs Plot k_obs vs. [Substrate] Plot k_obs vs. [Substrate] Determine k_obs->Plot k_obs vs. [Substrate] Fit to Michaelis-Menten Equation Fit to Michaelis-Menten Equation Plot k_obs vs. [Substrate]->Fit to Michaelis-Menten Equation Calculate Vmax and Km Calculate Vmax and Km Fit to Michaelis-Menten Equation->Calculate Vmax and Km Calculate KIE (kH/kD) Calculate KIE (kH/kD) Calculate Vmax and Km->Calculate KIE (kH/kD)

Caption: KIE Measurement Workflow.

Conclusion

The evaluation of the kinetic isotope effect using deuterated substrates like this compound provides invaluable information for understanding enzyme mechanisms. The presented data and protocols offer a framework for researchers to design and execute their own KIE studies. The significant KIE observed for D-Leucine with D-amino acid oxidase suggests that C-H bond cleavage at the α-carbon is a key rate-limiting step in the catalytic mechanism. This knowledge can be leveraged in the design of enzyme inhibitors and in the engineering of enzymes with altered catalytic properties for various biotechnological and pharmaceutical applications.

References

Safety Operating Guide

Proper Disposal of D-Leucine-D10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents like D-Leucine-D10 is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for ensuring a safe working environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety principles and information derived from safety data sheets (SDS).

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps for waste identification, segregation, and preparation for final disposal by a licensed waste management service.

1. Waste Identification and Segregation:

Proper segregation of waste is the foundational step in a compliant disposal process.

  • Solid Waste:

    • Collect any unused or expired this compound solid reagent.

    • Gather any materials that have come into direct contact with the solid chemical, such as weighing papers, contaminated paper towels, or disposable spatulas.

    • Place all solid waste into a clearly labeled, sealed, and chemically compatible waste container. The label should explicitly state "this compound Solid Waste" and include the appropriate hazard communication symbols if required by your institution.

  • Liquid Waste:

    • Collect all solutions containing this compound.

    • This includes unused experimental solutions, washings from contaminated glassware, and any other aqueous or solvent-based mixtures.

    • Use a designated, leak-proof, and clearly labeled waste container for all liquid waste. The label should read "this compound Liquid Waste" and specify the solvent system used (e.g., "in PBS pH 7.2").

    • Crucially, avoid mixing this compound solutions with incompatible waste streams. Consult your institution's chemical compatibility chart or Environmental Health and Safety (EHS) department for guidance.

  • Contaminated Sharps and Labware:

    • Any sharps, such as needles or razor blades, that are contaminated with this compound should be disposed of in a designated sharps container.

    • Disposable plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a separate, labeled container for contaminated solid waste.

    • Glassware intended for reuse should be decontaminated. A common procedure involves rinsing with a suitable solvent (one in which this compound is soluble), followed by washing with an appropriate laboratory detergent and rinsing thoroughly with water. The initial solvent rinse should be collected as liquid chemical waste.

2. Consultation with a Waste Management Authority:

This is the most critical step in the disposal process.[1][2] Your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service will provide specific instructions tailored to your local, state, and federal regulations.[1] They will inform you about:

  • The specific labeling and container requirements for this compound waste.

  • The designated collection points and schedules for chemical waste pickup.

  • Any necessary waste manifest or tracking documentation.

3. Recommended Disposal Methods:

Based on the nature of this compound and general practices for similar non-hazardous chemical compounds, the final disposal will likely involve one of the following methods, as determined by your waste management provider:

  • Incineration: This is often the preferred method for the complete destruction of organic compounds.

  • Licensed Landfill: In some cases, and only if deemed appropriate by a qualified professional, disposal in a licensed hazardous waste landfill may be an option.

Important Note: Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[1][3][4] This can lead to environmental contamination and is a regulatory violation.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₃D₁₀NO₂[5]
Molecular Weight141.23 g/mol [6]
FormSolid[6]
Melting Point293-296 °C (subl.)[6]
Storage TemperatureRoom Temperature or -20°C[5][7]
Water SolubilitySoluble in PBS (pH 7.2) at 1 mg/ml[5]
StabilityStable under recommended storage conditions[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Unused reagent, contaminated disposables) B->C D Liquid Waste (Solutions, rinsates) B->D E Segregate and Collect in Labeled, Sealed Container C->E F Segregate and Collect in Labeled, Leak-Proof Container D->F G Consult EHS/Licensed Waste Disposal Service E->G F->G H Store Waste in Designated Area G->H I Arrange for Pickup and Final Disposal (e.g., Incineration) H->I J End: Compliant Disposal I->J

Caption: A workflow diagram outlining the key steps for the proper disposal of this compound.

Signaling Pathway for Safe Disposal Decision-Making

This diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

A Material Contaminated with this compound? B Yes A->B C No A->C D Is it a Sharp? B->D M Dispose as General Waste C->M E Yes D->E F No D->F G Dispose in Sharps Container E->G H Is it Liquid? F->H I Yes H->I J No (Solid) H->J K Dispose in Liquid Chemical Waste I->K L Dispose in Solid Chemical Waste J->L

Caption: Decision-making pathway for the segregation of this compound contaminated materials.

References

Comprehensive Safety and Handling Guide for D-Leucine-D10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of D-Leucine-D10, a deuterated form of the amino acid Leucine. The following procedures outline a framework for the safe operational use and disposal of this compound waste, based on available safety data sheets and general laboratory safety principles.

Essential Safety Information

According to the Safety Data Sheet (SDS) from Cayman Chemical, L-Leucine-d10 is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is recommended to follow standard precautionary measures for handling chemicals.[1] Other sources suggest that this compound may be harmful if inhaled or swallowed and may cause skin and eye irritation.[2] Therefore, adherence to standard laboratory safety protocols is advised.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is recommended when handling this compound.

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Impermeable and resistant gloves (e.g., nitrile or neoprene).
Body Protection Laboratory coat.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate.[2]

Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage is at room temperature.[3]

2. Handling and Weighing:

  • Handle this compound in a well-ventilated area.

  • When weighing the solid form, take care to avoid the formation of dust.[2][4]

3. Dissolving:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spill: For small spills, you can mechanically pick up the solid material.[1]

  • Major Spill: For larger spills, avoid dust formation and breathing vapors, mist, or gas.[2][4] Prevent the substance from entering sewers and public waters.[2][4]

First-Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[2]

  • After Eye Contact: Rinse the eyes with water as a precaution.[2]

  • After Swallowing: Rinse mouth with water and consult a physician.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled and sealed container for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be disposed of as chemical waste.

  • Final Disposal:

    • While smaller quantities may be disposable with household waste, it is best practice to handle all chemical waste through a licensed disposal company.[1][2]

    • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Do not empty into drains.[5]

Quantitative Data Summary

PropertyValue
Molecular Formula (CD3)2CDCD2CD(NH2)COOH
Molecular Weight 141.24 g/mol
Melting Point 293-296 °C (subl.) (lit.)
Isotopic Enrichment 98 atom % D
Purity 99%

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

D_Leucine_D10_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving and Inspection B Proper Storage A->B C Wear Appropriate PPE D Weighing in Ventilated Area C->D E Solution Preparation D->E F Segregate Waste (Solid, Liquid, Contaminated Materials) E->F G Label Waste Containers F->G H Dispose via Licensed Contractor G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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